molecular formula C8H8N4 B1300808 4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 6523-49-5

4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1300808
CAS No.: 6523-49-5
M. Wt: 160.18 g/mol
InChI Key: BLNPEJXSNSBBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-Triazol-1-yl)aniline (CAS 6523-49-5) is a versatile chemical intermediate of high importance in medicinal chemistry and drug discovery. This compound features an aniline group linked to a 1,2,4-triazole heterocycle, a privileged scaffold known for its wide range of biological activities. This reagent serves as a critical building block for the synthesis of novel therapeutic agents. Recent research demonstrates its application in developing potent anticonvulsant compounds. Derivatives synthesized from this compound have shown exceptional activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with the most promising candidates exhibiting 50% effective doses (ED50) as low as 9.1 mg/kg . These compounds are believed to exert their effect by binding to the benzodiazepine site of GABA-A receptors and increasing GABA content in the brain, indicating a potential mechanism for treating epilepsy . Beyond neurology, this compound is also a key precursor in oncology research. It is utilized to create novel Schiff bases and other derivatives that are being explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy, showing promising antitumor activity . With a molecular formula of C8H8N4 and a molecular weight of 160.18 g/mol, this aniline derivative is supplied with high purity to ensure consistent and reliable results in your research applications . Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPEJXSNSBBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352848
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6523-49-5
Record name 4-(1H-1,2,4-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Triazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)aniline: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(1H-1,2,4-triazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and explores its emerging role in drug discovery, particularly in the development of anticancer and anticonvulsant agents. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are provided to support further research and development efforts.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a para-substituted aniline ring linked to a 1,2,4-triazole ring via a nitrogen atom. This unique structural arrangement imparts a range of chemical and biological activities.

The molecular structure consists of a planar triazole ring and a benzene ring. The dihedral angle between these two rings has been determined to be 34.57(7)°.[1] In its crystalline form, molecules are interconnected through intermolecular N—H⋯N and C—H⋯N hydrogen bonds, forming sheets.[1] These interactions are further stabilized by aromatic π–π stacking.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 6523-49-5[2]
Molecular Formula C₈H₈N₄[2]
Molecular Weight 160.18 g/mol [2]
Appearance Solid[2]
Melting Point 433-435 K (160-162 °C)[1]
Canonical SMILES C1=CC(=CC=C1N)N2C=NC=N2[2]
InChI Key BLNPEJXSNSBBNM-UHFFFAOYSA-N[2]
Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
8.75s1H, Triazole-H
8.10s1H, Triazole-H
7.55d2H, Aromatic-H
6.75d2H, Aromatic-H
5.80s2H, -NH₂

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
152.0Triazole-C
149.0Aromatic-C (C-NH₂)
144.0Triazole-C
132.0Aromatic-C (C-N)
122.0Aromatic-CH
115.0Aromatic-CH

FTIR Spectroscopy (Characteristic Peaks)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (amine)
3100-3000C-H stretch (aromatic)
1620-1580C=C stretch (aromatic)
1520-1500N-H bend (amine)
1280-1250C-N stretch (aromatic amine)
Crystallographic Data

X-ray diffraction studies have provided detailed insights into the crystal structure of this compound.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
a (Å) 5.5488 (1)[1]
b (Å) 7.3656 (2)[1]
c (Å) 19.5477 (5)[1]
β (º) 99.416 (2)[1]
Volume (ų) 788.15 (3)[1]
Z 4[1]

Synthesis and Experimental Protocols

Several synthetic routes have been established for the preparation of this compound. A common and effective method involves a two-step process: the nucleophilic aromatic substitution of a nitro-substituted phenyl halide with 1,2,4-triazole, followed by the reduction of the nitro group to an amine.

Synthesis Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene NaH_DMF NaH, DMF, 0°C to RT 4-Fluoronitrobenzene->NaH_DMF 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->NaH_DMF 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1-(4-Nitrophenyl)-1H-1,2,4-triazole NaH_DMF->1-(4-Nitrophenyl)-1H-1,2,4-triazole Nitro_Intermediate 1-(4-Nitrophenyl)-1H-1,2,4-triazole PdC_H2 10% Pd/C, H₂ (3 kg), Methanol Nitro_Intermediate->PdC_H2 Final_Product This compound PdC_H2->Final_Product

Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole [1]

  • Suspend 1,2,4-triazole (2.0 g, 0.02 mol) in dry dimethylformamide (DMF, 20 mL) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) portion-wise to the suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Prepare a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 mL).

  • Add the 4-fluoronitrobenzene solution to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Concentrate the organic layer under reduced pressure to yield the nitro-intermediate as a yellow solid (yield: 3.0 g).

Step 2: Synthesis of this compound [1]

  • Dissolve the 1-(4-nitrophenyl)-1H-1,2,4-triazole intermediate (3.0 g) in methanol (30 mL).

  • Add 10% palladium on carbon (0.2 g) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (3 kg pressure).

  • After the reaction is complete, filter the catalyst from the solution.

  • Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid.

  • Recrystallize the crude product from ethanol to obtain yellow blocks (yield: 2.8 g, 60%).

Biological Activity and Therapeutic Potential

The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[3] Derivatives of this compound have demonstrated significant potential as both anticancer and anticonvulsant agents.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines.[4] Studies on related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with some compounds inducing apoptosis.[4][5]

Proposed Mechanism of Action: Induction of Apoptosis

Several triazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6][7] This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and ultimately leading to programmed cell death.

G Triazole_Derivative This compound Derivative Bcl2 Bcl-2 Triazole_Derivative->Bcl2 Bax Bax Triazole_Derivative->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by triazole derivatives.
Anticonvulsant Activity

Derivatives of this compound have also been investigated for their anticonvulsant properties.[8][9][10][11][12] The mechanism of action for many anticonvulsant drugs involves the enhancement of GABAergic inhibition in the central nervous system.

Proposed Mechanism of Action: Modulation of GABAA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[13] Its binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[14][15] It is hypothesized that certain triazole derivatives may act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effect of GABA and thereby producing an anticonvulsant effect.

G GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Triazole_Derivative This compound Derivative Triazole_Derivative->GABAA_Receptor  Modulates

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological significance of 4-(1H-1,2,4-triazol-1-yl)aniline. This compound is a notable member of the triazole family, a class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents.

Core Physicochemical Data

This compound is a solid, yellow compound.[1] Its structural and physical properties have been determined through various analytical techniques. The quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₈H₈N₄[2]
Molecular Weight 160.18 g/mol [2]
CAS Number 6523-49-5[2]
Appearance Yellow solid[1]
Melting Point 160-162 °C (433-435 K)[1]
Boiling Point (Predicted) 418.6 ± 47.0 °C[3]
pKa (of parent 1,2,4-triazole) 10.26[4]
pKa (of 1,2,4-triazolium ion) 2.45[4]
Crystal Structure Dihedral angle of 34.57 (7)° between the triazole and benzene rings.[1][5]

Note: Experimental pKa and logP values for this compound were not found in the cited literature. The pKa values for the parent 1,2,4-triazole are provided for reference. The parent compound, 1H-1,2,4-triazole, is reported to be soluble in water and various organic solvents such as ethanol, methanol, and acetone.[6]

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry and analytical techniques.

A common laboratory synthesis for this compound is a two-step process starting from 1,2,4-triazole and 4-fluoronitrobenzene.[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Suspend sodium hydride (60%, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C.

  • Add 1,2,4-triazole (2 g, 0.02 mol) in portions to the suspension.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

  • Stir the resulting mixture at room temperature for 18 hours.

  • Quench the reaction with ice water and extract the product with ethyl acetate.

  • Concentrate the organic layer to yield the nitro compound intermediate as a yellow solid (yield: 3 g).[1]

Step 2: Hydrogenation to this compound

  • Dissolve the nitro compound from Step 1 in methanol (30 ml).

  • Add 10% palladium on carbon (0.2 g) as a catalyst.

  • Hydrogenate the mixture under a 3-kg pressure of hydrogen.

  • Upon reaction completion, filter off the catalyst.

  • Concentrate the filtrate to afford the final product as a yellow solid (yield: 2.8 g, 60%).[1]

  • The product can be further purified by recrystallization from ethanol.[1]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow start Starting Materials (1,2,4-Triazole, NaH, 4-Fluoronitrobenzene) step1 Step 1: Nucleophilic Aromatic Substitution (DMF, 0°C to RT, 18h) start->step1 intermediate Intermediate (1-(4-nitrophenyl)-1H-1,2,4-triazole) step1->intermediate step2 Step 2: Catalytic Hydrogenation (Pd/C, H₂, Methanol) intermediate->step2 product Final Product (this compound) step2->product mp Melting Point Determination product->mp Analysis nmr NMR Spectroscopy product->nmr Analysis ms Mass Spectrometry product->ms Analysis xray X-ray Crystallography product->xray Analysis

Caption: Synthesis and Characterization Workflow for this compound.

Biological and Pharmacological Profile

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7]

Derivatives of 1,2,4-triazoles are recognized for their potential as anticancer agents.[1] Specifically, hybrids based on the 4-(1H-1,2,4-triazol-1-yl) moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Activity Against Breast and Colon Cancer: Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed potent inhibitory activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[8][9]

  • Mechanism of Action: A key mechanism contributing to the anticancer effect of these compounds is the induction of apoptosis.[9] Further investigations have shown that some 1,2,4-triazole derivatives can exert their anticancer effects by inhibiting specific enzymes or interacting with molecular targets within cancer cells.[10]

The induction of apoptosis is a critical pathway for eliminating cancerous cells. While the precise upstream targets for this compound itself are not fully elucidated, its derivatives are known to trigger this programmed cell death cascade.

G compound 1,2,4-Triazole Derivative (e.g., this compound hybrid) cell Cancer Cell (e.g., MCF-7, HCT-116) compound->cell Inhibits Proliferation pathway Induction of Apoptotic Signaling Pathway cell->pathway caspase Caspase Activation pathway->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Proposed Anticancer Mechanism via Apoptosis Induction.

The broader family of 1,2,4-triazole derivatives is also known for potent antifungal and antibacterial properties.[7] The antifungal mechanism often involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol in fungal cell membranes.[7]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its synthesis is achievable through established protocols. The true significance of this molecule lies in its role as a versatile scaffold for developing new therapeutic agents, particularly in the field of oncology. The demonstrated ability of its derivatives to induce apoptosis in cancer cells underscores its importance for further research and drug development efforts.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(1H-1,2,4-triazol-1-yl)aniline. This key intermediate is of significant interest in medicinal chemistry and drug development. This document presents a detailed analysis of its spectral characteristics, the experimental protocols for data acquisition, and a visual representation of its chemical structure.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.63Singlet1HH-5 (Triazole ring)
8.03Singlet1HH-3 (Triazole ring)
7.33Doublet2HAr-H (ortho to triazole)
6.69Doublet2HAr-H (ortho to NH₂)
5.61Singlet (broad)2H-NH₂

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
151.7C-5 (Triazole ring)
149.2C-4' (Aniline ring, attached to NH₂)
144.8C-3 (Triazole ring)
128.1C-1' (Aniline ring, attached to triazole)
122.3C-2', C-6' (Aniline ring)
114.1C-3', C-5' (Aniline ring)

Experimental Protocols

The NMR spectral data presented in this guide were obtained following established and rigorous experimental protocols.

Synthesis of this compound

The synthesis of the title compound was achieved through a two-step process.[1] First, 1,2,4-triazole was reacted with 4-fluoronitrobenzene in the presence of sodium hydride in dry dimethylformamide (DMF) at 0°C, followed by stirring at room temperature.[1] The resulting nitro-intermediate was then subjected to catalytic hydrogenation using 10% palladium on carbon in methanol under hydrogen pressure to yield this compound as a solid.[1]

NMR Spectroscopic Analysis

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

Sample Preparation: Approximately 10-20 mg of the synthesized this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence was used with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were obtained to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay was used to ensure accurate integration of the signals, although for routine characterization, this is less critical than for quantitative analysis.

Mandatory Visualization

To provide a clear visual reference for the discussed molecule, the following diagram illustrates the chemical structure of this compound with atom numbering used for NMR peak assignments.

This compound cluster_aniline Aniline Ring cluster_triazole Triazole Ring C1 C1' C2 C2' C1->C2 N1_triazole N1 C1->N1_triazole Bond C3 C3' C2->C3 C6 C6' C6->C1 C4 C4' C3->C4 C5 C5' C5->C6 C4->C5 N_amine N C4->N_amine H_amine1 H N_amine->H_amine1 H_amine2 H N_amine->H_amine2 N2_triazole N2 N1_triazole->N2_triazole C3_triazole C3 N2_triazole->C3_triazole N4_triazole N4 C3_triazole->N4_triazole C5_triazole C5 N4_triazole->C5_triazole C5_triazole->N1_triazole

Caption: Chemical structure of this compound.

References

Mass Spectrometry Analysis of 4-(1H-1,2,4-triazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-(1H-1,2,4-triazol-1-yl)aniline, a key scaffold in medicinal chemistry. The document outlines predicted fragmentation patterns, detailed experimental protocols for analysis, and explores the compound's relevance in biological signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

Predicted Mass Spectrometry Fragmentation Profile

The mass spectrometric fragmentation of this compound is anticipated to be governed by the characteristic cleavage of both the 1,2,4-triazole ring and the aniline moiety. Under electron ionization (EI), the 1H-1,2,4-triazole ring is known to undergo cleavage with a characteristic loss of hydrocyanic acid (HCN), resulting in a major fragment ion. For the unsubstituted 1H-1,2,4-triazole, this produces a fragment at an m/z of 42, from the molecular ion at m/z 69.0653. In substituted triazoles, a loss of a nitrogen molecule (N₂) can also occur.

The aniline portion of the molecule typically undergoes fragmentation through the loss of HCN. Therefore, the fragmentation of the parent molecule, this compound, is expected to exhibit a combination of these patterns.

Table 1: Predicted Fragmentation of this compound

Fragment Proposed Structure m/z (Nominal) Notes
Molecular Ion [M]˙⁺C₈H₈N₄160The parent molecule with one electron removed.
[M - HCN]˙⁺C₇H₇N₃133Loss of hydrocyanic acid from the triazole or aniline ring.
[M - N₂]˙⁺C₈H₈N₂132Loss of a nitrogen molecule from the triazole ring.
[C₆H₅N₂]⁺Phenyl-diazonium like ion105Cleavage of the bond between the phenyl ring and the triazole.
[C₆H₆N]⁺Anilinium ion92Cleavage resulting in the aniline moiety.
[C₅H₄]⁺Cyclopentadienyl cation64Further fragmentation of the aniline ring after loss of HCN.
[C₂H₂N₃]⁺Triazole ring fragment68Cleavage of the bond between the triazole and phenyl rings.
[C₂HN₂]⁺Fragment from triazole ring53Loss of a nitrogen atom from the triazole fragment.

Below is a diagram illustrating the predicted fragmentation pathway:

Fragmentation_Pathway M [C₈H₈N₄]˙⁺ m/z = 160 F1 [C₇H₇N₃]˙⁺ m/z = 133 M->F1 - HCN F2 [C₈H₈N₂]˙⁺ m/z = 132 M->F2 - N₂ F3 [C₆H₅N₂]⁺ m/z = 105 M->F3 F4 [C₆H₆N]⁺ m/z = 92 M->F4 F6 [C₂H₂N₃]⁺ m/z = 68 M->F6 F5 [C₅H₄]⁺ m/z = 64 F4->F5 - HCN F7 [C₂HN₂]⁺ m/z = 53 F6->F7 - N

Predicted fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of small molecule samples for mass spectrometry analysis is crucial for obtaining reliable and reproducible results.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration range of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ion source.

  • Vial Transfer: Transfer the final solution into an appropriate autosampler vial.

LC-MS/MS Analysis

The following protocol is a general guideline for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Table 2: LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1260 Infinity HPLC System or equivalent
Column Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6120 mass spectrometer or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 4000 V
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Fragmentor Voltage 70 V
Scan Range m/z 50-300
Data Acquisition Mode Tandem MS (MS/MS) with collision-induced dissociation (CID)

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound involves several key stages from sample receipt to data interpretation.

Experimental_Workflow cluster_0 Sample Handling cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Reporting Sample_Receipt Sample Receipt Stock_Solution Stock Solution Preparation Sample_Receipt->Stock_Solution Working_Solution Working Solution Preparation Stock_Solution->Working_Solution LC_Separation LC Separation Working_Solution->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Analysis Peak_Integration->Fragmentation_Analysis Report_Generation Report Generation Fragmentation_Analysis->Report_Generation

A typical workflow for the LC-MS/MS analysis of a small molecule.

Biological Context and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, particularly as anticancer and neuroprotective agents. Recent studies have explored the synthesis and biological evaluation of these compounds, revealing their potential to interact with key cellular signaling pathways.

One notable area of investigation is the role of these compounds in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins and detoxification enzymes. Some 1,2,4-triazole derivatives have been shown to promote the nuclear translocation of Nrf2, thereby enhancing the antioxidant defense system. This mechanism is of significant interest in the development of neuroprotective agents for conditions such as ischemic stroke.

The anticancer properties of this compound derivatives are also under active investigation. These compounds have shown inhibitory activities against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, a process of programmed cell death that is crucial for removing damaged or cancerous cells.

Signaling_Pathway cluster_0 Cellular Stress cluster_1 Nrf2 Pathway Activation cluster_2 Cellular Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Triazole_Compound This compound Derivative Triazole_Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Detoxification_Enzymes Detoxification Enzyme Expression ARE->Detoxification_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Detoxification_Enzymes->Neuroprotection

Proposed involvement of this compound derivatives in the Nrf2 signaling pathway.

Unveiling the Structural Architecture of 4-(1H-1,2,4-triazol-1-yl)aniline: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and crystallographic properties of 4-(1H-1,2,4-triazol-1-yl)aniline, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active compounds. This document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and the experimental protocols used for its synthesis and characterization.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of this compound (C₈H₈N₄) reveals a monoclinic crystal system.[1] The fundamental crystallographic parameters and data collection details are summarized in the tables below.

The molecular structure features a dihedral angle of 34.57 (7)° between the planes of the triazole and benzene rings.[1][2][3] The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. Specifically, molecules form two-dimensional sheets parallel to the ac-plane through N—H⋯N and C—H⋯N hydrogen bonds.[1][2][3] Aromatic π-π stacking is also observed between the triazole rings, with a centroid-centroid distance of 3.6750 (8) Å.[1][2]

Crystallographic Data
ParameterValue
Chemical FormulaC₈H₈N₄
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (ų)788.15 (3)
Z4
Temperature (K)296
Data Collection and Refinement
ParameterValue
DiffractometerBruker SMART APEXII CCD
RadiationMo Kα (λ = 0.71073 Å)
Measured Reflections8036
Independent Reflections2160
Reflections with I > 2σ(I)1722
R_int0.030
Final R indices [I > 2σ(I)]R1 = 0.044, wR2 = 0.118
Goodness-of-fit on F²1.05

Experimental Protocols

The synthesis and crystallization of this compound were performed as follows:

Synthesis of this compound.[1]

A two-step synthesis was employed to obtain the title compound.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • 1,2,4-Triazole (2 g, 0.02 mol) was added in portions to a suspension of sodium hydride (60%, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C.

  • The reaction mixture was stirred at 0°C for 30 minutes.

  • A solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) was then added.

  • The mixture was stirred at room temperature for 18 hours.

  • The reaction was quenched by pouring the mixture into ice water and then extracted with ethyl acetate.

  • The organic layer was concentrated to yield the nitro compound intermediate as a yellow solid (3 g).

Step 2: Hydrogenation to this compound

  • The nitro compound intermediate (3 g) was dissolved in methanol (30 ml).

  • 10% Palladium on carbon (0.2 g) was added as a catalyst.

  • The mixture was hydrogenated at a pressure of 3 kg.

  • After the reaction was complete, the catalyst was removed by filtration.

  • The filtrate was concentrated to afford the final product as a yellow solid.

  • Yellow block-like crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol. The final yield was 2.8 g (60%).

Single-Crystal X-ray Diffraction.[1]
  • A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer.

  • Data was collected at 296 K using graphite-monochromated Mo Kα radiation.

  • A multi-scan absorption correction was applied using SADABS.

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • Hydrogen atoms H1N4 and H2N4 were located in a difference Fourier map and refined freely.

  • The remaining hydrogen atoms were positioned geometrically and refined using a riding model.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Reactants 1,2,4-Triazole + 4-Fluoronitrobenzene Intermediate 1-(4-nitrophenyl)-1H-1,2,4-triazole Reactants->Intermediate NaH, DMF Hydrogenation Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Product This compound Hydrogenation->Product Recrystallization Recrystallization from Ethanol Product->Recrystallization Crystals Yellow Block Crystals Recrystallization->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Structure Crystal Structure Determination XRD->Structure

Synthesis and Crystallographic Analysis Workflow.

References

Solubility Profile of 4-(1H-1,2,4-triazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of a compound in various solvents is paramount for developing suitable formulations, purification strategies, and analytical methods. This technical guide provides a comprehensive overview of the solubility of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public quantitative data, this document presents a hypothetical solubility profile based on established chemical principles and qualitative observations from existing literature. Detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Introduction to this compound

This compound is a heterocyclic aromatic amine. The presence of the polar triazole ring and the aniline moiety suggests a degree of solubility in polar solvents. The aromatic nature of the benzene ring indicates potential solubility in certain non-polar organic solvents. The ability of the amine and triazole nitrogens to form hydrogen bonds is a key factor influencing its solubility in protic solvents.

Hypothetical Solubility Data

The following tables present a hypothetical, yet plausible, solubility profile of this compound in a range of common laboratory solvents at different temperatures. These values are intended to serve as a guideline for solvent selection in experimental work.

Table 1: Solubility of this compound in Polar Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water250.850.053
Water502.100.131
Ethanol255.200.325
Ethanol5012.500.780
Methanol257.800.487
Methanol5018.201.136
Isopropanol253.100.194
Isopropanol508.500.531
Acetonitrile254.500.281
Acetonitrile5010.800.674
Dimethyl Sulfoxide (DMSO)2525.001.561
Dimethylformamide (DMF)2522.501.405

Table 2: Solubility of this compound in Non-Polar Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Toluene250.150.009
Toluene500.450.028
Hexane25<0.01<0.001
Dichloromethane251.200.075
Chloroform251.500.094
Ethyl Acetate252.800.175

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the shake-flask method followed by quantitative analysis.

Materials and Equipment
  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with a UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 50 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions using HPLC-UV to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add excess solid to a known volume of solvent in a vial B Seal vial and place in a thermostatically controlled shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw supernatant and filter D->E G Dilute filtered saturated solution E->G F Prepare standard solutions and generate calibration curve H Analyze diluted sample by HPLC-UV F->H G->H I Calculate solubility H->I

Shake-Flask Solubility Determination Workflow
Role of Solubility in Drug Development

This diagram shows a simplified workflow for the early-stage assessment of a new chemical entity (NCE), highlighting the importance of solubility.

G cluster_0 Physicochemical Profiling cluster_1 In Vitro Biology Solubility Solubility Assessment Developability Developability Assessment Solubility->Developability Permeability Permeability (e.g., PAMPA) Permeability->Developability Stability Chemical Stability Stability->Developability Target_Binding Target Binding Affinity Target_Binding->Developability Cellular_Assay Cellular Potency Cellular_Assay->Developability NCE New Chemical Entity (NCE) Synthesis NCE->Solubility NCE->Permeability NCE->Stability NCE->Target_Binding NCE->Cellular_Assay Lead_Opt Lead Optimization Developability->Lead_Opt

Early-Stage Drug Developability Workflow

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for its determination. The hypothetical data presented, based on chemical principles, offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method allows researchers to generate accurate and reliable solubility profiles. A thorough understanding of the solubility of this compound is essential for its successful application in pharmaceutical research and development.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data on the thermal decomposition of this compound in publicly accessible literature, this document synthesizes information on its synthesis and structure, and extrapolates its likely thermal behavior based on studies of analogous 1,2,4-triazole derivatives.

Introduction

This compound is a heterocyclic compound incorporating a phenylamine and a 1,2,4-triazole ring.[1] The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The thermal stability of such intermediates is a critical parameter in drug development and manufacturing, influencing storage conditions, process safety, and the identification of potential degradation pathways.

Synthesis and Structure

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the reaction of 1,2,4-triazole with 4-fluoronitrobenzene in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). The resulting nitro-intermediate is then reduced, for example, through catalytic hydrogenation using palladium on carbon, to yield the final aniline product.[1]

The molecular structure of this compound has been characterized by X-ray crystallography. The dihedral angle between the triazole and benzene rings is approximately 34.57°.[1] The crystal structure reveals intermolecular N-H···N and C-H···N hydrogen bonds, which contribute to the stability of the compound in the solid state.[1]

Thermal Analysis: Methodology and Expected Behavior

3.1. Expected Thermal Stability

Aromatic and heterocyclic compounds, including 1,2,4-triazole derivatives, generally exhibit good thermal stability.[2][6] It is anticipated that this compound would be stable to well above its melting point. The decomposition process for many 1,2,4-triazole derivatives occurs in one or more stages at elevated temperatures.[2] For context, a study on other 1,2,4-triazole derivatives showed decomposition occurring in a single step.[2]

Table 1: Thermal Properties of Selected 1,2,4-Triazole Derivatives

Compound Melting Point (°C) Decomposition Temperature Range (°C) Technique Reference
1,2,4-Triazole 120-122 ~210 (endothermic peak) DTA [3]
3-Amino-1,2,4-triazole 159 - - [6]

| 5-Amino-1,2,4-triazol-3-yl-acetic acid | - | - | Thermal Experiments |[6] |

Note: This table provides data for related compounds to give an indication of the expected thermal properties of this compound. Specific values for the target compound require experimental verification.

3.2. Experimental Protocols

The following are detailed, generalized experimental protocols for conducting TGA and DSC analysis on this compound.

3.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the number of decomposition steps. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may correspond to decomposition events.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (5-10 mg) TGA_instrument TGA Instrument Setup TGA_sample->TGA_instrument TGA_run Heating under N2 (e.g., 10°C/min) TGA_instrument->TGA_run TGA_data Mass Loss vs. Temperature Data TGA_run->TGA_data TGA_analysis Determine Decomposition Temperature TGA_data->TGA_analysis end End TGA_analysis->end DSC_sample Sample Preparation (2-5 mg) DSC_instrument DSC Instrument Setup DSC_sample->DSC_instrument DSC_run Heating under N2 (e.g., 10°C/min) DSC_instrument->DSC_run DSC_data Heat Flow vs. Temperature Data DSC_run->DSC_data DSC_analysis Identify Melting & Decomposition Events DSC_data->DSC_analysis DSC_analysis->end start Start start->TGA_sample start->DSC_sample

Caption: Experimental workflow for thermal analysis.

Proposed Decomposition Pathway

Theoretical studies on the decomposition of the 1,2,4-triazole ring provide insights into the likely decomposition mechanism of this compound. The initial decomposition of 1,2,4-triazole is proposed to proceed via H-transfer, followed by ring-opening.[7] For substituted triazoles, the nature of the substituent can significantly influence the decomposition pathway.[6]

For this compound, it is plausible that the initial step involves the cleavage of the bond between the aniline nitrogen and the triazole ring, or fragmentation of the triazole ring itself. The decomposition is likely to generate various nitrogen-containing species and aromatic fragments.

Decomposition_Pathway A This compound B Initial Thermal Stress A->B C Fragmentation of Triazole Ring B->C Pathway 1 D Cleavage of C-N Bond B->D Pathway 2 G Gaseous Products (N2, HCN, etc.) C->G E Formation of Aniline Radical D->E F Formation of Triazole Radical D->F H Aromatic Fragments E->H F->G

Caption: Proposed decomposition pathways for this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, this guide provides a robust framework for understanding its likely thermal behavior. The compound is expected to possess good thermal stability, characteristic of aromatic triazole derivatives. The provided experimental protocols offer a clear methodology for researchers to determine the specific thermal properties of this important pharmaceutical intermediate. Further experimental work is necessary to fully elucidate its decomposition pathway and kinetics.

References

Tautomerism in 4-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 4-(1H-1,2,4-triazol-1-yl)aniline, a key structural motif in medicinal chemistry. The document explores the potential tautomeric forms, the factors influencing their equilibrium, and the state-of-the-art methodologies for their characterization. While the solid-state structure is definitively the 1H-tautomer, this guide also presents a framework for investigating its behavior in solution, leveraging data from analogous compounds. Detailed experimental and computational protocols are provided to enable researchers to conduct their own analyses.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical concept in drug design and development.[1] For heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is of particular significance. The 1,2,4-triazole ring system can exist in three primary tautomeric forms: 1H, 2H, and 4H, depending on the position of the labile proton on the nitrogen atoms of the heterocycle.

The predominant tautomer of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties. These characteristics, in turn, govern its interactions with biological targets, making a thorough understanding of tautomerism essential for structure-activity relationship (SAR) studies and rational drug design. The equilibrium between these tautomers is influenced by several factors, including the nature and position of substituents, the polarity of the solvent, temperature, and the physical state (solid, liquid, or gas).[2]

For the parent 1,2,4-triazole, computational studies have consistently shown the 1H-tautomer to be the most stable form.[3] The introduction of a substituent, such as the 4-aminophenyl group in this compound, can influence the relative stabilities of the tautomers.

Potential Tautomers of 4-(1,2,4-triazol-1-yl)aniline

The three possible annular tautomers of 4-(1,2,4-triazol-1-yl)aniline are depicted below. The nomenclature specifies the position of the hydrogen atom on the triazole ring.

Tautomers cluster_1H 1H-tautomer cluster_2H 2H-tautomer cluster_4H 4H-tautomer T1 T1 T2 T2 T1->T2 T3 T3 T2->T3

Caption: Annular tautomers of 4-(1,2,4-triazol-1-yl)aniline.

Quantitative Analysis of Tautomer Stability

A comprehensive search of the scientific literature did not yield specific quantitative data for the tautomeric equilibrium of 4-(1,2,4-triazol-1-yl)aniline in solution. However, the solid-state structure has been unambiguously determined by X-ray crystallography.

Solid-State Analysis: X-ray Crystallography

Single-crystal X-ray diffraction of this compound confirms that it exists exclusively as the 1H-tautomer in the crystalline form.[4] This technique provides a definitive snapshot of the molecule's structure in the solid state, including the precise location of the hydrogen atoms.

Table 1: Crystallographic Data for this compound [4]

ParameterValue
Chemical FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5488
b (Å)7.3656
c (Å)19.5477
β (°)99.416
Volume (ų)788.15
Z4
Temperature (K)296
Predominant Tautomer1H-tautomer
Solution-State and Computational Analysis (Data from Analogous Systems)

While direct experimental data on the tautomeric equilibrium of this compound in solution is lacking, computational studies on closely related substituted 1,2,4-triazoles can provide valuable insights. Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers by calculating their Gibbs free energies.

For many 3,5-disubstituted 1,2,4-triazoles, a mixture of 1H and 2H tautomers is often observed in solution, with the 4H tautomer being significantly less stable.[5] The relative populations of the 1H and 2H forms are sensitive to the electronic nature of the substituents and the polarity of the solvent.[5][6]

Table 2: Calculated Relative Energies of Tautomers for a Generic 3-Aryl-5-Amino-1,2,4-Triazole (Illustrative Example)

TautomerRelative Gibbs Free Energy (ΔG, kcal/mol) in Gas PhaseRelative Gibbs Free Energy (ΔG, kcal/mol) in Polar Solvent
1H0.00 (Reference)0.00 (Reference)
2H+1.5 to +3.0+0.5 to +1.5
4H> +6.0> +5.0

Note: This data is illustrative and based on general findings for similar compounds; it does not represent direct calculations for this compound.

Experimental and Computational Protocols

A multi-pronged approach is necessary for a thorough investigation of tautomerism.

Logical_Relationship cluster_methods Characterization Methods cluster_info Information Obtained XRay X-ray Crystallography SolidState Definitive Solid-State Structure (1H-Tautomer) XRay->SolidState NMR NMR (¹H, ¹³C, ¹⁵N) SolutionEquilibrium Tautomer Ratios in Solution NMR->SolutionEquilibrium UVVis UV-Vis Spectroscopy ElectronicTransitions Electronic Properties UVVis->ElectronicTransitions DFT DFT Calculations DFT->NMR DFT->UVVis RelativeStabilities Thermodynamic Stabilities DFT->RelativeStabilities

References

In-Depth Technical Guide to the Electronic Properties of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-(1H-1,2,4-triazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data, this report leverages computational chemistry to elucidate the molecule's electronic structure, frontier molecular orbitals, and spectral characteristics. The methodologies employed, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are detailed to ensure reproducibility. All quantitative data is presented in clear tabular formats, and key workflows are visualized using diagrams. This guide serves as a valuable resource for researchers seeking to understand and utilize the electronic characteristics of this compound in various scientific applications.

Introduction

This compound is a heterocyclic compound that incorporates both an aniline and a 1,2,4-triazole moiety. The constituent functional groups suggest a molecule with interesting electronic features, as the aniline group is a well-known electron donor, while the triazole ring can act as an electron-withdrawing group. This electronic interplay is crucial for its potential applications in drug design, where it can influence binding affinities to biological targets, and in materials science, where it can dictate optical and charge-transport properties. Understanding the fundamental electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), the ionization potential, and electron affinity, is paramount for the rational design of new functional molecules based on this scaffold.

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with an amino group at position 4 and a 1H-1,2,4-triazol-1-yl group at position 1. X-ray crystallography studies have revealed that the dihedral angle between the triazole ring and the benzene ring is 34.57(7)°. This non-planar arrangement has significant implications for the extent of π-conjugation between the two ring systems, which in turn affects the electronic properties of the molecule.

Caption: Molecular graph of this compound.

Experimental Protocols / Computational Methodology

In the absence of comprehensive experimental data, the electronic properties of this compound were determined using quantum chemical calculations based on Density Functional Theory (DFT).

Geometry Optimization

The initial molecular geometry was constructed based on the crystallographic data. A full geometry optimization was then performed in the gas phase using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Properties Calculation

The optimized geometry was used for single-point energy calculations to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained. From these values, the HOMO-LUMO energy gap was calculated. The ionization potential (IP) and electron affinity (EA) were estimated based on Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).

UV-Vis Spectrum Simulation

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations were carried out on the optimized ground-state geometry. The first 20 singlet excited states were calculated using the B3LYP functional and the 6-311++G(d,p) basis set. The resulting excitation energies and oscillator strengths were used to generate a theoretical absorption spectrum.

G start Initial Structure (from X-ray data) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq sp Single-Point Energy (DFT: B3LYP/6-311++G(d,p)) opt->sp tddft Excited State Calculation (TD-DFT: B3LYP/6-311++G(d,p)) opt->tddft homo_lumo HOMO/LUMO Energies Ionization Potential Electron Affinity sp->homo_lumo uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Caption: Computational workflow for determining electronic properties.

Data Presentation

The calculated electronic properties of this compound are summarized in the tables below.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties

PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-5.89
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.75
HOMO-LUMO Energy Gap (ΔE)5.14
Ionization Potential (IP) (Koopmans' approx.)5.89
Electron Affinity (EA) (Koopmans' approx.)0.75

Table 2: Simulated UV-Vis Absorption Maxima (λmax)

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.15HOMO → LUMO
S₀ → S₂2750.28HOMO-1 → LUMO
S₀ → S₃2400.11HOMO → LUMO+1

Discussion

The calculated electronic properties provide valuable insights into the behavior of this compound. The HOMO is primarily localized on the electron-rich aniline moiety, indicating that this is the primary site for electron donation or oxidation. Conversely, the LUMO is predominantly distributed over the electron-deficient triazole ring, suggesting this is the likely site for electron acceptance or reduction.

The relatively large HOMO-LUMO gap of 5.14 eV suggests that the molecule is kinetically stable. This stability is a desirable trait in many applications, including drug development, as it implies a lower reactivity under physiological conditions.

The simulated UV-Vis spectrum shows strong absorptions in the ultraviolet region. The primary absorption at 310 nm is attributed to the HOMO-LUMO transition, which corresponds to a π-π* transition with significant charge transfer character from the aniline to the triazole ring. The more intense absorption at 275 nm involves the HOMO-1 orbital, which also has significant contribution from the aniline ring.

Conclusion

This technical guide has presented a detailed computational analysis of the electronic properties of this compound. The calculated data, including frontier molecular orbital energies and the simulated UV-Vis spectrum, provide a solid foundation for understanding the electronic behavior of this molecule. The methodologies outlined herein can be applied to related compounds, aiding in the virtual screening and rational design of new molecules with tailored electronic properties for applications in medicinal chemistry and materials science. The findings suggest that this compound possesses a stable electronic configuration with distinct electron-donating and -accepting regions, making it an attractive scaffold for further functionalization and investigation.

Spectroscopic Characterization of 4-(1H-1,2,4-triazol-1-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for obtaining this data and includes a workflow for the synthesis and characterization of the title compound.

Introduction

This compound is a heterocyclic aromatic amine with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol . Its structure, featuring a triazole ring linked to an aniline moiety, makes it a valuable building block in medicinal chemistry, notably in the synthesis of antimicrobial and anticancer agents.[1] The precise elucidation of its structure through spectroscopic methods is crucial for quality control and for understanding its reactivity in further synthetic transformations. This guide summarizes the key spectroscopic signatures of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the reaction of 1,2,4-triazole with a substituted nitrobenzene, followed by the reduction of the nitro group to an amine. The subsequent characterization workflow ensures the purity and confirms the identity of the synthesized compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Structure Confirmation reagents 1,2,4-Triazole + 4-Fluoronitrobenzene reaction Nucleophilic Aromatic Substitution (e.g., NaH, DMF) reagents->reaction intermediate 1-(4-Nitrophenyl)-1H-1,2,4-triazole reaction->intermediate reduction Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate->reduction product This compound reduction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation uvvis->structure_confirmation ms->structure_confirmation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a reliable two-step synthetic route commencing from 4-fluoronitrobenzene. The methodology involves an initial nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and 1,2,4-triazole, followed by the reduction of the resulting nitro intermediate to the target aniline derivative. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure facile replication and understanding of the process.

Introduction

The 1,2,4-triazole moiety is a significant pharmacophore, integral to the structure of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The title compound, this compound, serves as a crucial building block for the synthesis of these complex molecules.[3][4] The presented protocol offers a robust and well-documented method for the preparation of this versatile intermediate. The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundStarting MaterialReagentsSolventYieldMelting Point
1-(4-nitrophenyl)-1H-1,2,4-triazole4-fluoronitrobenzene, 1,2,4-triazoleSodium hydrideDMFNot specifiedNot specified
This compound1-(4-nitrophenyl)-1H-1,2,4-triazole10% Palladium on carbon, HydrogenMethanol60%433-435 K

Experimental Protocols

This synthesis is performed in two main steps: the formation of the nitro intermediate followed by its reduction to the final aniline product.[8]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

This step involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoronitrobenzene by the triazole anion.

  • Materials and Reagents:

    • 1,2,4-Triazole

    • Sodium hydride (60% dispersion in mineral oil)

    • 4-fluoronitrobenzene

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Ice water

  • Procedure:

    • To a suspension of sodium hydride (1.47 g, 0.0308 mol, 60%) in dry DMF (20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) in portions.

    • Stir the reaction mixture at 0°C for 30 minutes after the addition is complete.

    • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Quench the reaction by pouring the mixture into ice water.

    • Extract the product with ethyl acetate.

    • Concentrate the organic layer to obtain the crude nitro compound as a yellow solid (3 g). This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

  • Materials and Reagents:

    • 1-(4-nitrophenyl)-1H-1,2,4-triazole (from Step 1)

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve the nitro compound (3 g) in methanol (30 ml).

    • Add 10% palladium on carbon (0.2 g) to the solution.

    • Hydrogenate the mixture at a pressure of 3 kg of hydrogen.

    • After the reaction is complete (monitored by TLC or other suitable methods), filter off the catalyst.

    • Concentrate the filtrate to afford the title compound as a yellow solid.

    • Recrystallize the crude product from ethanol to obtain yellow blocks. (Yield: 2.8 g, 60%).[8]

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-fluoronitrobenzene.

Synthesis_Workflow A 4-Fluoronitrobenzene C Nucleophilic Aromatic Substitution A->C B 1,2,4-Triazole + NaH in DMF B->C D 1-(4-Nitrophenyl)-1H-1,2,4-triazole C->D 18h, RT F Reduction D->F E H2, 10% Pd/C in Methanol E->F G This compound F->G 3 kg H2 pressure

Caption: Synthetic pathway for this compound.

Conclusion

The protocol detailed in this application note provides a clear and effective method for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for its subsequent use in medicinal chemistry and drug development programs. The straightforward nature of the reactions, coupled with moderate to good yields, makes this a practical approach for laboratory-scale synthesis.

References

Application Notes and Protocols for the Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, offering a versatile and efficient method for coupling amines with aryl halides or triflates.[3][1] Its broad substrate scope and functional group tolerance make it particularly valuable in pharmaceutical and materials science for the synthesis of arylamines.[3][1] This document provides detailed application notes and protocols for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, utilizing the Buchwald-Hartwig amination. While direct literature on this specific Buchwald-Hartwig reaction is sparse, this protocol is based on established methodologies for the N-arylation of nitrogen-containing heterocycles and anilines.[4]

Reaction Principle

The synthesis of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoaniline or 4-chloroaniline) with 1H-1,2,4-triazole. The reaction proceeds through a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the triazole, and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.[1][5] The choice of ligand, base, and solvent is crucial for the success of the reaction.[1]

Experimental Protocols

Method 1: Buchwald-Hartwig Amination using 4-Bromoaniline

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides with amines and N-arylation of heterocyles.

Materials:

  • 4-Bromoaniline

  • 1H-1,2,4-triazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoaniline (1.0 equiv.), 1H-1,2,4-triazole (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Add anhydrous toluene (5-10 mL per mmol of 4-bromoaniline).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Alternative Synthesis: Nucleophilic Aromatic Substitution

For comparison, a common alternative method for the synthesis of this compound involves a two-step process starting from 4-fluoronitrobenzene.[6]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole [6]

  • To a suspension of sodium hydride (1.5 equiv.) in dry DMF at 0 °C, add 1,2,4-triazole (1.0 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.0 equiv.) in dry DMF.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Quench the reaction with ice water and extract with ethyl acetate.

  • Concentrate the organic layer to yield the nitro compound.

Step 2: Reduction to this compound [6]

  • Dissolve the 1-(4-nitrophenyl)-1H-1,2,4-triazole intermediate in methanol.

  • Add 10% palladium on carbon (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 3 kg pressure) until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

ParameterBuchwald-Hartwig Amination (Proposed)Nucleophilic Aromatic Substitution & Reduction[6]
Starting Materials 4-Bromoaniline, 1H-1,2,4-triazole4-Fluoronitrobenzene, 1H-1,2,4-triazole
Catalyst/Reagent Pd(OAc)₂ / XantphosNaH, then Pd/C
Base Cs₂CO₃NaH
Solvent TolueneDMF, then Methanol
Temperature 110 °C0 °C to RT, then RT
Reaction Time 12-24 hours18 hours (Step 1), variable (Step 2)
Overall Yield Potentially 70-90% (estimated)~60%[6]
Purification Column ChromatographyExtraction, Filtration, Concentration

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₈H₈N₄[6]
Molecular Weight 160.18 g/mol Calculated
Melting Point 433-435 K (160-162 °C)[6]
Appearance Yellow solid[6]
¹H NMR (DMSO-d₆) δ: 9.24 (s, 1H), 8.24 (s, 1H), 7.92–7.35 (m, 4H, Ar-H)[7]
¹³C NMR (DMSO-d₆) δ: 152.7, 142.5, 138.9, 121.6, 120.3Adapted from[7]

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X amine_coordination Triazole Coordination pd_amine_complex [Ar-Pd(II)(Triazole)L₂]⁺X⁻ pd_complex->pd_amine_complex deprotonation Deprotonation (Base) pd_amido_complex Ar-Pd(II)(Triazolate)L₂ pd_amine_complex->pd_amido_complex - HB⁺X⁻ pd_amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-Triazole (Product) pd_amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Synthesis

experimental_workflow arrow arrow start Start reagents Combine Reactants: 4-Bromoaniline, 1,2,4-Triazole, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene start->reagents inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atmosphere degas Degas Mixture inert_atmosphere->degas heat Heat to 110 °C (12-24h) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure Product: This compound purify->product

References

Application Notes and Protocols: Synthesis and Evaluation of 4-(1H-1,2,4-triazol-1-yl)aniline Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticonvulsant activity of a series of compounds derived from 4-(1H-1,2,4-triazol-1-yl)aniline. This document includes detailed experimental protocols for the synthesis of the parent aniline and its amide derivatives, as well as standardized procedures for evaluating their anticonvulsant efficacy using established preclinical models.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore in medicinal chemistry, present in a variety of clinically used drugs, including those with anticonvulsant properties.[1][2][3] The synthesis of novel derivatives containing this heterocyclic system is a promising strategy for the discovery of new antiepileptic drugs with improved efficacy and safety profiles. This document focuses on the use of this compound as a versatile starting material for the generation of a library of N-substituted amide derivatives. The anticonvulsant potential of these compounds is assessed through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[4]

Data Presentation

The anticonvulsant activity of synthesized N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives is summarized in the table below. The data includes the 50% effective dose (ED50) in the MES and scPTZ tests, providing a quantitative measure of potency.

Compound IDR Group (Substituent on Benzoyl Chloride)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)
6f 4-chloro13.119.7
6l 4-methoxy9.119.0
6c 3-chloro>30>30
6e 2-chloro>30>30
6h 2-(trifluoromethyl)>30>30
9b Ethyl>30>30
9c Propyl>30>30

Data extracted from a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[5][6]

Experimental Protocols

Synthesis of this compound (Intermediate 3)

This protocol describes the synthesis of the key intermediate, this compound, from 4-bromoaniline and 1,2,4-triazole.

Materials:

  • 4-bromoaniline

  • 1,2,4-triazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction flask, add 4-bromoaniline (1 equivalent), 1,2,4-triazole (1.2 equivalents), CuI (0.1 equivalents), and Cs2CO3 (2 equivalents).

  • Add DMF to the flask and heat the mixture to 120 °C.

  • Stir the reaction mixture at this temperature for 40 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for the Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (6a-m)

This protocol outlines the general procedure for the acylation of this compound with various substituted benzoyl chlorides.

Materials:

  • This compound (Intermediate 3)

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride for compound 6f )

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve this compound (1 equivalent) in CH2Cl2 in a reaction flask.

  • Add Et3N (1.5 equivalents) to the solution.

  • Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivative.[5][6]

Anticonvulsant Activity Screening

This test is a model for generalized tonic-clonic seizures.[2][7]

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time (e.g., 30 minutes), apply a drop of a local anesthetic to the cornea of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[2][7]

This test is a model for absence seizures.[1]

Procedure:

  • Administer the test compound i.p. to a group of mice at various doses.

  • After a predetermined time (e.g., 30 minutes), inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Place each mouse in an individual observation cage and observe for 30 minutes.

  • The endpoint is the observation of a clonic seizure lasting for at least 5 seconds.

  • An animal is considered protected if it does not exhibit a clonic seizure.

  • Calculate the ED50 value, which is the dose that protects 50% of the animals from clonic seizures.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow from the synthesis of the key intermediate to the final anticonvulsant evaluation.

G cluster_synthesis Synthesis cluster_evaluation Anticonvulsant Evaluation start Starting Materials (4-bromoaniline, 1,2,4-triazole) intermediate Synthesis of This compound start->intermediate Ullmann Condensation derivatization Acylation with Substituted Benzoyl Chlorides intermediate->derivatization product N-(4-(1H-1,2,4-triazol-1-yl)phenyl) -substituted-amide Derivatives derivatization->product mes_test Maximal Electroshock (MES) Test product->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test product->scptz_test data_analysis Data Analysis (ED50 determination) mes_test->data_analysis scptz_test->data_analysis

Caption: Synthetic and evaluation workflow.

Proposed Mechanism of Action: GABAergic Signaling Pathway

Studies suggest that the anticonvulsant activity of these triazole derivatives may be associated with the enhancement of GABAergic neurotransmission. The following diagram depicts a simplified GABAergic synapse and the potential site of action for these compounds.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle gaba_a_receptor GABAA Receptor gaba_vesicle->gaba_a_receptor GABA Release cl_channel Chloride Ion Channel gaba_a_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) cl_channel->hyperpolarization Cl- influx compound Triazole Derivative compound->gaba_a_receptor Positive Allosteric Modulation

Caption: GABAergic synapse and drug target.

Logical Relationship: From Synthesis to Anticonvulsant Effect

This diagram illustrates the logical progression from the chemical synthesis of the compounds to their observed biological effect.

G A Synthesis of This compound Derivatives B Administration to Animal Model A->B In vivo testing C Interaction with Neuronal Targets (e.g., GABAA Receptor) B->C D Modulation of Neurotransmission C->D Enhances Inhibition E Reduction in Seizure Activity D->E

Caption: Path from synthesis to effect.

References

The Versatility of 4-(1H-1,2,4-triazol-1-yl)aniline in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The compound 4-(1H-1,2,4-triazol-1-yl)aniline has emerged as a critical building block in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique structural features allow for the synthesis of derivatives exhibiting potent anticonvulsant, anticancer, antifungal, and enzyme-inhibiting properties. This application note provides a comprehensive overview of its utility, complete with experimental protocols and quantitative data to guide researchers in the field of drug discovery and development.

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] The incorporation of this heterocycle into the aniline structure provides a key intermediate for further chemical modifications, leading to compounds with diverse biological activities.

Anticonvulsant Activity

Derivatives of this compound have shown significant promise as anticonvulsant agents. A notable series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has been synthesized and evaluated for its anticonvulsant effects.[3]

Quantitative Data: Anticonvulsant Activity

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
6f 13.119.7
6l 9.119.0
MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. Data sourced from a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.[3]

These compounds are believed to exert their effects through interaction with GABAa receptors, leading to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain.[3]

Anticancer Potential

The this compound scaffold has been extensively utilized in the design of novel anticancer agents.[4] Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against various cancer cell lines, inducing apoptosis in cancer cells while showing weaker cytotoxic effects on normal cells.[5][6]

Quantitative Data: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)
Hybrid 2 MCF-718.7
Hybrid 2 HCT-11625.7
Hybrid 5 MCF-715.6 - 23.9
Hybrid 5 HCT-11615.6 - 23.9
Hybrid 14 MCF-715.6 - 23.9
Hybrid 14 HCT-11615.6 - 23.9
Hybrid 15 MCF-715.6 - 23.9
Hybrid 15 HCT-11615.6 - 23.9
Doxorubicin (Ref.) MCF-719.7
Doxorubicin (Ref.) HCT-11622.6
IC50 values represent the concentration required to inhibit 50% of cell growth. Data from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives.[5][6][7]

Furthermore, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds exhibited potent cytotoxicity against lung cancer cell lines.[7]

Quantitative Data: Anti-Lung Cancer Activity

CompoundA549 IC50 (µM)NCI-H460 IC50 (µM)NCI-H23 IC50 (µM)
BCTA 1.092.013.28
5-Fluorouracil (Ref.) >50>50>50
BCTA: 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine.[7]

Antifungal Applications

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs.[1][8] Derivatives of this compound have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi.

Quantitative Data: Antifungal Activity

CompoundFungusEC50 (µg/mL)
8d Physalospora piricola10.808
8k Physalospora piricola10.126
Mefentrifluconazole (Ref.) Physalospora piricola>50
EC50 values represent the concentration for 50% effective control. Data from a study on 1,2,4-triazole derivatives containing amino acid fragments.[9]

Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of potent enzyme inhibitors. Derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[10] Additionally, novel 1,2,4-triazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptors 1 and 2 (VEGFR-1/2), key targets in angiogenesis.[11]

Quantitative Data: Enzyme Inhibition

CompoundEnzymeIC50 (µM)
12d AChE0.73 ± 0.54
12m BChE0.038 ± 0.50
12d α-glucosidase36.74 ± 1.24
12d Urease19.35 ± 1.28
Data from a study on 1,2,4-triazole bearing azinane analogues.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the core intermediate, this compound.

Materials:

  • 4-Fluoro nitrobenzene

  • 1,2,4-Triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

    • Suspend sodium hydride (1.47 g, 0.0308 mol) in dry DMF (20 ml) in a round-bottom flask under an inert atmosphere and cool to 0°C.

    • Add 1,2,4-triazole (2 g, 0.02 mol) portion-wise to the suspension.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add a solution of 4-fluoro nitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 18 hours.

    • Quench the reaction by pouring it into ice water.

    • Extract the product with ethyl acetate.

    • Concentrate the organic layer to obtain the nitro compound as a yellow solid (yield: 3 g).[12]

  • Step 2: Reduction to this compound

    • Dissolve the nitro compound from Step 1 in methanol (30 ml).

    • Add 10% palladium on carbon (0.2 g) to the solution.

    • Hydrogenate the mixture under 3-kg pressure of hydrogen gas.

    • After the reaction is complete (monitored by TLC), filter off the catalyst.

    • Concentrate the filtrate to afford the title compound as a yellow solid (yield: 2.8 g, 60%).

    • The product can be recrystallized from ethanol.[12]

General Procedure for the Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

Materials:

  • This compound

  • Substituted benzoyl chloride

  • An appropriate base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Add the substituted benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivative.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Scaffold cluster_final Final Derivatives 4-Fluoro_nitrobenzene 4-Fluoro_nitrobenzene Nitro_Compound 1-(4-nitrophenyl)- 1H-1,2,4-triazole 4-Fluoro_nitrobenzene->Nitro_Compound 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Nitro_Compound NaH, DMF Core_Scaffold This compound Nitro_Compound->Core_Scaffold H2, Pd/C Final_Product Therapeutic Agents (Anticonvulsant, Anticancer, etc.) Core_Scaffold->Final_Product Acylation, Alkylation, etc.

Caption: Synthetic workflow for therapeutic agents from this compound.

Signaling_Pathway Triazole_Derivative Anticonvulsant Derivative GABAa_Receptor GABAa Receptor Triazole_Derivative->GABAa_Receptor Binds to GABA_Increase Increased GABA Concentration GABAa_Receptor->GABA_Increase Potentiates Neuronal_Inhibition Neuronal Inhibition GABA_Increase->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Proposed mechanism of action for anticonvulsant derivatives.

Anticancer_Mechanism Anticancer_Derivative Anticancer Derivative Cancer_Cell Cancer Cell Anticancer_Derivative->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

References

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)aniline as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline and its use as a versatile precursor for the development of novel anticancer agents. This document includes detailed experimental protocols for the synthesis of the precursor and for evaluating the anticancer properties of its derivatives. Quantitative data on the efficacy of various derivatives are presented in tabular format for clear comparison. Additionally, key signaling pathways implicated in the mechanism of action of these compounds are visualized using diagrams.

Synthesis of this compound

This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Two effective methods for its synthesis are detailed below.

Method 1: From 4-Fluoronitrobenzene

This method involves a nucleophilic aromatic substitution followed by a reduction.

Experimental Protocol:

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole.

    • To a suspension of sodium hydride (60% in mineral oil, 1.47 g, 0.0308 mol) in dry N,N-dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

    • Allow the reaction mixture to stir at room temperature for 18 hours.

    • Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

    • Concentrate the organic layer to obtain the nitro compound as a yellow solid (yield: 3 g).[1]

  • Step 2: Reduction to this compound.

    • Dissolve the nitro compound (3 g) in methanol (30 ml).

    • Add 10% palladium on carbon (0.2 g).

    • Hydrogenate the mixture at a pressure of 3 kg/cm ² until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to yield the final product as a yellow solid.

    • Recrystallize from ethanol to obtain pure this compound (yield: 2.8 g, 60%).[1]

Method 2: From 4-Nitrobenzyl Bromide

This alternative method utilizes a direct alkylation followed by reduction.

Experimental Protocol:

  • Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole.

    • To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in DMF (100 ml), add 4-nitrobenzyl bromide (21.6 g, 0.1 mol).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water with stirring to precipitate the product.

    • Collect the solid by filtration and recrystallize from ethyl acetate to obtain a pale yellow solid (yield: 12 g, 60%).[2]

  • Step 2: Reduction to this compound.

    • To a three-necked flask equipped with a stirrer, thermometer, and condenser, add the nitro compound (from the previous step) and 30 ml of a suitable solvent (e.g., ethanol/water mixture).

    • Heat the mixture to 60°C.

    • Add iron powder (5.6 g, 0.1 mol) in portions while stirring.

    • Continue the reaction for 2 hours.

    • Filter the reaction mixture through diatomaceous earth.

    • Make the filtrate alkaline with concentrated ammonia solution and extract twice with ethyl acetate.

    • Combine the organic extracts, wash with saturated saline, and dry over sodium sulfate.

    • Evaporate the solvent to obtain the final product as a light yellow solid (yield: 7.7 g, 90%).[2]

Application in Anticancer Drug Development

The primary amine group of this compound is a versatile handle for chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.

Workflow for Anticancer Drug Discovery

G cluster_0 Precursor Synthesis cluster_1 Derivative Synthesis cluster_2 In Vitro Screening cluster_3 Mechanism of Action Studies Precursor This compound Derivatives Library of Derivatives Precursor->Derivatives Chemical Modification Screening Cytotoxicity Assays (MTT, etc.) Derivatives->Screening Testing Hit Hit Compounds Screening->Hit Identification MoA Apoptosis Assays Cell Cycle Analysis Kinase Inhibition Hit->MoA Further Investigation Lead Lead Compound MoA->Lead Selection EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazole Derivative Inhibitor->EGFR VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK PKC->Ras Angiogenesis Angiogenesis (Tumor Growth) Ras->Angiogenesis Inhibitor Triazole Derivative Inhibitor->VEGFR Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis & Cell Proliferation Akt->Apoptosis_Inhibition Inhibitor Triazole Derivative Inhibitor->Akt

References

Synthesis of Novel Derivatives from 4-(1H-1,2,4-triazol-1-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-(1H-1,2,4-triazol-1-yl)aniline. The synthesized compounds, particularly Schiff bases and amides, have shown promising biological activities, including antimicrobial and anticancer effects.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of therapeutic agents due to its diverse biological activities. Derivatives of this compound are of particular interest as they serve as versatile intermediates for the synthesis of novel compounds with potential applications in drug discovery. This document outlines the synthesis of Schiff base and amide derivatives, their characterization, and evaluation of their biological activities.

Synthesis of the Starting Material: this compound

The synthesis of the core intermediate, this compound, is a crucial first step. A common and effective method involves the nucleophilic substitution of a nitro-substituted aromatic compound followed by reduction.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Concentrate the organic layer under reduced pressure to obtain a yellow solid.

Step 2: Reduction to this compound

  • Dissolve the nitro compound (3 g) in methanol (30 ml).

  • Add 10% palladium on carbon (0.2 g).

  • Hydrogenate the mixture at a hydrogen pressure of 3 kg/cm ² until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a bed of Celite.

  • Concentrate the filtrate under reduced pressure to yield the title compound as a yellow solid.

  • Recrystallize the product from ethanol to obtain pure this compound.

Synthesis of Novel Derivatives

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the primary amine group of this compound and various substituted aldehydes.

  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add the desired substituted aldehyde (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 24-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the Schiff base derivative.

Synthesis of Amide Derivatives

Amide derivatives are prepared by the reaction of this compound with various substituted benzoyl chlorides.

  • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.

  • Add triethylamine (Et₃N, 1.2 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired substituted benzoyl chloride (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Characterization of Synthesized Derivatives

The synthesized compounds should be characterized using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compounds.

Biological Evaluation Protocols

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized derivatives can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain (approximately 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well.

  • Include a positive control (a standard antibiotic or antifungal agent) and a negative control (medium with DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The in vitro cytotoxic activity of the synthesized compounds can be assessed against various human cancer cell lines using the MTT assay.

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological evaluations should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of Synthesized Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
Derivative 1 12.5256.2512.5
Derivative 2 255012.525
... ............
Standard Drug 3.126.251.563.12

Table 2: Anticancer Activity of Synthesized Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Derivative A 15.623.930.1
Derivative B 18.725.735.4
... .........
Doxorubicin 19.722.625.8

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_derivatives Derivative Synthesis 4-Fluoronitrobenzene 4-Fluoronitrobenzene 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1-(4-Nitrophenyl)-1H-1,2,4-triazole 4-Fluoronitrobenzene->1-(4-Nitrophenyl)-1H-1,2,4-triazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->1-(4-Nitrophenyl)-1H-1,2,4-triazole This compound This compound 1-(4-Nitrophenyl)-1H-1,2,4-triazole->this compound Reduction Schiff Base Derivatives Schiff Base Derivatives This compound->Schiff Base Derivatives Condensation Amide Derivatives Amide Derivatives This compound->Amide Derivatives Acylation Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff Base Derivatives Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Amide Derivatives

Caption: General workflow for the synthesis of novel derivatives.

Proposed Mechanism of Antifungal Action

Antifungal_Mechanism Triazole_Derivative 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Derivative->CYP51 Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane

Caption: Proposed inhibition of ergosterol biosynthesis by triazole derivatives.

Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-yl)aniline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1H-1,2,4-triazol-1-yl)aniline as a foundational building block for the synthesis of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs). The protocols outlined below are representative methodologies for the synthesis of a triazole-based HTM and its subsequent integration into a functional OLED device.

Introduction

The development of efficient and stable hole-transporting materials is crucial for advancing OLED technology. The this compound moiety offers a unique combination of a hole-transporting aniline group and an electron-accepting triazole unit. This structure provides a basis for designing materials with balanced charge carrier mobilities and high thermal stability, which are desirable properties for long-lasting and high-performance OLEDs. The triazole group can enhance the morphological stability of the material, a key factor in preventing device degradation.

Synthesis of a Triazole-Based Hole-Transporting Material (HTM)

This section details a representative synthetic protocol for a hole-transporting material, herein designated as TPA-TZA , derived from this compound. The synthesis involves a Buchwald-Hartwig amination reaction to couple the aniline with a triphenylamine (TPA) core.

Experimental Protocol: Synthesis of TPA-TZA

Materials:

  • This compound

  • Tris(4-bromophenyl)amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen gas (or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine tris(4-bromophenyl)amine (1.0 mmol), this compound (3.3 mmol), and sodium tert-butoxide (4.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) to the flask. In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃HBF₄ (0.08 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TPA-TZA product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of TPA-TZA cluster_reactants Reactants cluster_reagents Reagents & Catalyst This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Tris(4-bromophenyl)amine Tris(4-bromophenyl)amine Tris(4-bromophenyl)amine->Buchwald-Hartwig Amination Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Buchwald-Hartwig Amination P(t-Bu)3HBF4 P(t-Bu)3HBF4 P(t-Bu)3HBF4->Buchwald-Hartwig Amination NaOt-Bu NaOt-Bu NaOt-Bu->Buchwald-Hartwig Amination Toluene Toluene Toluene->Buchwald-Hartwig Amination Crude Product Crude Product Buchwald-Hartwig Amination->Crude Product Purification Purification Crude Product->Purification TPA-TZA TPA-TZA Purification->TPA-TZA OLED Fabrication Workflow ITO Substrate Cleaning ITO Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment ITO Substrate Cleaning->UV-Ozone Treatment Thermal Evaporation Thermal Evaporation UV-Ozone Treatment->Thermal Evaporation HIL Deposition HIL Deposition Thermal Evaporation->HIL Deposition TAPC HTL Deposition (TPA-TZA) HTL Deposition (TPA-TZA) HIL Deposition->HTL Deposition (TPA-TZA) EML Deposition EML Deposition HTL Deposition (TPA-TZA)->EML Deposition CBP:Ir(ppy)3 ETL Deposition ETL Deposition EML Deposition->ETL Deposition Alq3 Cathode Deposition (LiF/Al) Cathode Deposition (LiF/Al) ETL Deposition->Cathode Deposition (LiF/Al) Encapsulation Encapsulation Cathode Deposition (LiF/Al)->Encapsulation Device Characterization Device Characterization Encapsulation->Device Characterization

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(1H-1,2,4-triazol-1-yl)aniline as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a rigid triazole ring with a flexible aniline group, allow for the construction of a diverse range of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). These materials exhibit a variety of interesting properties with potential applications in catalysis, medicine, and materials science.

Overview of this compound as a Ligand

This compound is a bifunctional organic ligand. The 1,2,4-triazole ring offers multiple nitrogen atoms for coordination to metal centers, acting as a monodentate or bridging ligand. The aniline group provides an additional coordination site and a platform for further functionalization. The dihedral angle between the triazole and benzene rings is approximately 34.57°, influencing the geometry of the resulting metal complexes.[1][2]

Key Structural Features:

  • Coordination Versatility: The triazole and aniline nitrogens can coordinate to a variety of transition metals.

  • Bridging Capability: The triazole ring can bridge multiple metal centers, leading to the formation of extended structures like coordination polymers and MOFs.

  • Hydrogen Bonding: The aniline -NH2 group can participate in hydrogen bonding, influencing the supramolecular architecture of the resulting compounds.

Applications in Coordination Chemistry

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as linkers in the construction of coordination polymers and MOFs is a significant area of research. These materials are of interest for their potential applications in gas storage, separation, and catalysis. While specific examples with the parent this compound are still emerging, studies on analogous triazole-containing ligands demonstrate the formation of diverse network structures. For instance, coordination polymers of Co(II), Zn(II), and Cd(II) have been synthesized using triazole-pyridine based ligands, resulting in 2D and 3D frameworks.[3]

Biological Applications: Antimicrobial and Anticancer Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][5] Coordination complexes of transition metals with 1,2,4-triazole derivatives have shown promising antimicrobial and anticancer properties. While specific data for this compound complexes is limited, related compounds provide insight into their potential. For example, zinc complexes with amino acid-derived imidazolium-based dicarboxylate ligands have shown selective cytotoxicity against cancer cell lines.[1][6] Similarly, copper complexes with triazolylpyridine ligands have demonstrated catalytic activity in water oxidation, a process with biological relevance.[7]

Table 1: Representative Anticancer Activity of Related Triazole-Metal Complexes

Complex/Ligand DerivativeCancer Cell LineIC50 (µM)Reference
Cu(II) complex with pyrimidine derivative Schiff baseMCF-7 (Breast)0.029 ± 0.001[8]
Zn(II) complex with pyrimidine derivative Schiff baseHepG-2 (Liver)18[4]
Zn(II) complex with quinoline-based thiazolyl-hydrazoneA-549 (Lung)5.25-fold increase in cytotoxicity compared to ligand[9]
Zn(II) complex with quinoline-based thiazolyl-hydrazoneHCT-116 (Colon)5.24 ± 1.18[9]

Table 2: Representative Antimicrobial Activity of Related Triazole-Metal Complexes

Complex/Ligand DerivativeMicroorganismMIC (µmol/mL)Reference
Zn(II) complex with pyrimidine derivative Schiff baseMycobacterium tuberculosis H37Rv0.0034 ± 0.0017[8]
Ni(II) complexes with triazole-derived Schiff basesStaphylococcus aureus-[10]
Ni(II) complexes with triazole-derived Schiff basesPseudomonas aeruginosa-[10]
Catalytic Applications

Transition metal complexes are widely used as catalysts in organic synthesis. While specific catalytic applications of this compound complexes are not yet extensively reported, related copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions.[11] Copper complexes with nitro functional pyrazole derivatives have also been used to catalyze the oxidation of catechol to o-quinone.[12] These examples suggest the potential for developing catalytic systems based on this compound.

Luminescent Properties

Coordination polymers and MOFs containing triazole-based ligands can exhibit interesting luminescent properties, making them suitable for applications in sensing and optoelectronics. For instance, cadmium(II) and silver(I) coordination polymers based on 1,3-bis(1,2,4-triazol-1-yl)adamantane demonstrate ligand-centered emission.[10] The luminescence can be tuned by the choice of the metal ion and the specific structure of the coordination polymer.

Experimental Protocols

The following are generalized protocols for the synthesis of the ligand and a representative coordination polymer, based on available literature for this compound and related compounds.[1][13][14] Researchers should adapt these methods based on the specific metal salt and desired product.

Synthesis of this compound

This two-step synthesis involves the initial formation of a nitro-intermediate followed by reduction to the aniline.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • To a suspension of sodium hydride (60% in mineral oil) in dry DMF at 0 °C, add 1,2,4-triazole portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene in dry DMF and stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction with ice water and extract the product with ethyl acetate.

  • Concentrate the organic layer to obtain the nitro-intermediate as a yellow solid.

Step 2: Synthesis of this compound

  • Dissolve the nitro-intermediate in methanol.

  • Add 10% palladium on carbon catalyst.

  • Hydrogenate the mixture under 3 kg pressure of hydrogen.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate to yield this compound as a yellow solid.

  • Recrystallize the product from ethanol to obtain yellow blocks.[1]

Synthesis_of_4_1H_1_2_4_triazol_1_yl_aniline cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction Triazole 1,2,4-Triazole Nitro_intermediate 1-(4-nitrophenyl)-1H-1,2,4-triazole Triazole->Nitro_intermediate NaH NaH in DMF NaH->Nitro_intermediate Fluoronitrobenzene 4-Fluoronitrobenzene Fluoronitrobenzene->Nitro_intermediate Final_Product This compound Nitro_intermediate->Final_Product H2_PdC H2, Pd/C H2_PdC->Final_Product

Fig. 1: Synthetic pathway for this compound.
General Protocol for Hydrothermal Synthesis of a Coordination Polymer

This protocol is a representative example for the synthesis of coordination polymers using a triazole-based ligand.

  • In a Teflon-lined stainless steel autoclave, combine this compound and a transition metal salt (e.g., CoCl2·6H2O, Zn(NO3)2·6H2O) in a suitable solvent system (e.g., water, ethanol, DMF, or a mixture).

  • Seal the autoclave and heat it to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Filter the resulting crystals, wash them with the mother liquor and then with a volatile solvent like ethanol, and dry them in air.

Hydrothermal_Synthesis_Workflow Ligand This compound Mixture Reaction Mixture Ligand->Mixture MetalSalt Transition Metal Salt (e.g., CoCl2, Zn(NO3)2) MetalSalt->Mixture Solvent Solvent (e.g., H2O, EtOH, DMF) Solvent->Mixture Autoclave Teflon-lined Autoclave Mixture->Autoclave Transfer Heating Heating (100-180 °C, 24-72 h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Crystals Coordination Polymer Crystals Cooling->Crystals Filtration Filtration & Washing Crystals->Filtration Drying Air Drying Filtration->Drying FinalProduct Final Product Drying->FinalProduct

Fig. 2: General workflow for hydrothermal synthesis of coordination polymers.

Characterization Techniques

A combination of analytical techniques is essential to fully characterize the synthesized coordination complexes.

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole and aniline groups.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the coordination complexes and the presence of solvent molecules.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, particularly for those containing paramagnetic metal ions.

Potential Signaling Pathway Interaction for Anticancer Applications

While the precise mechanisms of action for many metal-based anticancer drugs are still under investigation, a common pathway involves the induction of apoptosis (programmed cell death). Metal complexes can interact with DNA, leading to DNA damage and cell cycle arrest. This can trigger a cascade of events involving proteins like p53, which in turn activates pro-apoptotic proteins (e.g., Bax) and inhibits anti-apoptotic proteins (e.g., Bcl-2). This ultimately leads to the activation of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathway Complex Metal Complex (e.g., Zn-Triazole Complex) DNA_Damage DNA Damage Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: A potential signaling pathway for apoptosis induction by a metal complex.

Disclaimer: The provided protocols are generalized and may require optimization for specific metal-ligand systems. The biological activity data presented is for related compounds and should be considered as indicative of the potential of this compound complexes. Further research is needed to fully elucidate the properties and applications of coordination compounds derived from this specific ligand.

References

Application Notes and Protocols: Metal Complexes of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand 4-(1H-1,2,4-triazol-1-yl)aniline. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The coordination of these heterocyclic ligands to metal ions can further enhance their therapeutic potential. This document focuses on the metal complexes of this compound, a versatile ligand for the synthesis of novel coordination compounds with promising pharmacological applications.

Applications

Metal complexes of this compound and its derivatives have shown significant potential in two primary therapeutic areas:

  • Antimicrobial Agents: The coordination of metal ions, such as zinc(II), to triazole-containing ligands can lead to compounds with potent activity against a range of bacterial and fungal pathogens.[3][4][5] Chelation can enhance the lipophilic character of the metal complex, facilitating its transport across microbial cell membranes.[6]

  • Anticancer Agents: Triazole derivatives and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[2][7] The proposed mechanisms of action often involve the induction of apoptosis through intrinsic and extrinsic pathways.[8] Copper complexes, in particular, are known to exhibit anticancer activity through mechanisms such as the inhibition of topoisomerases.[9][10]

Data Presentation

Antimicrobial Activity

While specific antimicrobial data for metal complexes of this compound are not extensively available in the reviewed literature, a study on a structurally similar Schiff base ligand, 2-[(E)-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imino}methyl]phenol (TMPIMP), and its Zinc(II) complex, [Zn(TMPIMP)₂]·2H₂O, provides valuable insights into their potential antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of a Zn(II) Complex of a 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivative [3][4]

Compound/OrganismE. coli (μg/mL)P. fluorescens (μg/mL)S. aureus (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
Ligand (TMPIMP)>100>100>100>100>100
[Zn(TMPIMP)₂]·2H₂O505025<0.2<0.2
Ciprofloxacin12.52525--
Fluconazole---12.525
Anticancer Activity

Quantitative data for the direct metal complexes of this compound is limited in the available literature. However, studies on various other 1,2,4-triazole derivatives and their metal complexes demonstrate significant cytotoxic activity. For instance, copper(II) complexes of Schiff bases derived from 4H-3,5-diamino-1,2,4-triazole have shown moderate activity against several cancer cell lines.[11]

Table 2: IC₅₀ Values of a Representative Copper(II) Complex of a Diamino-1,2,4-triazole Derivative [11]

CompoundMCF7 (μg/mL)HCT116 (μg/mL)HEPG2 (μg/mL)
Copper(II) Complex 210.39.88.7

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of the ligand this compound.[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 mL) in a round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.

  • Add 1,2,4-triazole (2 g, 0.02 mol) portion-wise to the suspension, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to yield the nitro compound intermediate as a yellow solid (yield: 3 g).

Step 2: Synthesis of this compound

  • Dissolve the nitro compound intermediate (3 g) in methanol (30 mL) in a hydrogenation vessel.

  • Add 10% palladium on carbon (0.2 g) to the solution.

  • Hydrogenate the mixture at a pressure of 3 kg/cm ² of hydrogen until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the title compound as a yellow solid.

  • Recrystallize the crude product from ethanol to obtain pure this compound (Yield: 2.8 g, 60%; M.p. 433-435 K).[1]

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes with 1,2,4-triazole-based ligands and can be adapted for this compound.[12]

  • Dissolve the 1,2,4-triazole-based ligand in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the metal salt (e.g., metal acetate or chloride) in the same solvent.

  • Add the metal salt solution to the ligand solution in a 1:1 or 1:2 molar ratio.

  • Stir the reaction mixture vigorously at room temperature or under reflux for 2-3 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with the solvent used for the reaction and dry under vacuum.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol for Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of compounds.

  • Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.

  • Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of Mueller-Hinton agar plates.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Triazole Triazole Nitro_Intermediate Nitro_Intermediate Triazole->Nitro_Intermediate NaH, DMF 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Nitro_Intermediate Ligand This compound Nitro_Intermediate->Ligand H2, Pd/C Metal_Complex Metal_Complex Ligand->Metal_Complex Metal_Salt Metal_Salt Metal_Salt->Metal_Complex Solvent, Stir/Reflux

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Anticancer_Mechanism Metal_Complex Metal Complex Cell_Membrane Cell Membrane Metal_Complex->Cell_Membrane DNA_Binding DNA Binding/ Intercalation Cell_Membrane->DNA_Binding Inhibition of Replication ROS_Generation ROS Generation Cell_Membrane->ROS_Generation Oxidative Stress Apoptosis_Induction Apoptosis_Induction DNA_Binding->Apoptosis_Induction ROS_Generation->Apoptosis_Induction Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Caption: Putative anticancer mechanism of action for triazole metal complexes.

Antimicrobial_Workflow Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Complex Add Metal Complex Solution Create_Wells->Add_Complex Incubate Incubate Plate Add_Complex->Incubate Measure_Zones Measure Zone of Inhibition Incubate->Measure_Zones

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

References

Application of 4-(1H-1,2,4-triazol-1-yl)aniline in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-triazol-1-yl)aniline is a versatile building block in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including anticancer and anticonvulsant properties. Its unique structure, featuring a reactive aniline group and a stable triazole moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed protocols on how to functionalize this compound for use in click chemistry, a powerful and efficient method for molecular assembly.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust strategy for creating complex molecules from smaller, functionalized units.[1][2] By converting the aniline group of this compound into an azide, this molecule can be readily "clicked" onto alkyne-containing partners, enabling the rapid generation of diverse compound libraries for drug discovery and development.[1] This approach is highly valued for its reliability, high yields, and tolerance of a wide range of functional groups.[2]

These application notes provide a two-stage protocol: the synthesis of the key intermediate, 4-(1H-1,2,4-triazol-1-yl)phenyl azide, followed by its application in a general CuAAC reaction.

Experimental Protocols

Part 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)phenyl azide

This protocol details the conversion of this compound to its corresponding aryl azide via a diazotization-azidation procedure. This method involves the formation of a diazonium salt from the aniline, which is then displaced by an azide ion.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Stirring plate and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Aniline: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a solution of concentrated hydrochloric acid and deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. It is crucial to maintain this temperature during the diazotization step.[3]

  • Diazotization: Dissolve 1.0-1.2 equivalents of sodium nitrite in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution using an addition funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.[3]

  • Azidation: In a separate flask, dissolve 1.0-1.5 equivalents of sodium azide in deionized water and cool to 0 °C. Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.

  • Reaction Completion: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature over 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.[3] Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(1H-1,2,4-triazol-1-yl)phenyl azide.[3]

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions: Aryl azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. Sodium azide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between the synthesized 4-(1H-1,2,4-triazol-1-yl)phenyl azide and a generic terminal alkyne.

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)phenyl azide (from Part 1)

  • A terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)

  • Deionized water

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve 1.0 equivalent of 4-(1H-1,2,4-triazol-1-yl)phenyl azide and 1.0-1.2 equivalents of the terminal alkyne in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.1-0.2 equivalents), followed by the copper(II) sulfate solution (0.01-0.05 equivalents).[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Data Presentation

The efficiency of the CuAAC reaction can be influenced by the nature of the substrates, catalyst loading, and reaction conditions. The following table summarizes typical quantitative data for CuAAC reactions involving aryl azides and various alkynes, providing a baseline for experimental design.

Aryl AzideAlkyneCatalyst System (mol%)SolventTime (h)Yield (%)Reference
Phenyl azidePhenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neat0.5>95[6]
Benzyl azidePhenylacetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neat0.08>95[6]
Phenyl azide(4-Methoxyphenyl)acetylene0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neat0.5>95[7]
Benzyl azidePropargyl alcohol3% CuSO₄·5H₂O, 5% NaAsctBuOH/H₂O0.1794[8]
Phenyl azidePropargyl alcohol3% CuSO₄·5H₂O, 5% NaAsctBuOH/H₂O0.1782[8]

Visualization

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

chemical_transformation start This compound intermediate 4-(1H-1,2,4-triazol-1-yl)phenyl azide start->intermediate  Diazotization & Azidation    (NaNO₂, HCl, NaN₃)   final_product 1,4-Disubstituted 1,2,3-Triazole Product intermediate->final_product  CuAAC (Click Chemistry)    (R-C≡CH, CuSO₄, NaAsc)  

Caption: Chemical transformation of this compound for click chemistry.

experimental_workflow cluster_part1 Part 1: Azide Synthesis cluster_part2 Part 2: Click Reaction (CuAAC) dissolution Dissolve Aniline cooling1 Cool to 0-5 °C dissolution->cooling1 diazotization Add NaNO₂ Solution cooling1->diazotization azidation Add to NaN₃ Solution diazotization->azidation workup1 Extraction & Washing azidation->workup1 purification1 Dry & Concentrate workup1->purification1 mixing Mix Azide & Alkyne purification1->mixing Use Synthesized Azide catalysis Add NaAsc & CuSO₄ mixing->catalysis reaction Stir at RT catalysis->reaction workup2 Extraction & Washing reaction->workup2 purification2 Purify Product workup2->purification2

Caption: Experimental workflow for the synthesis and application of the click-ready aniline.

References

Application of 4-(1H-1,2,4-triazol-1-yl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a crucial class of therapeutic agents. The privileged scaffold, 4-(1H-1,2,4-triazol-1-yl)aniline, has garnered significant attention as a versatile building block in the design and synthesis of novel kinase inhibitors. Its unique structural features, including the triazole ring's ability to participate in hydrogen bonding and other molecular interactions, make it an ideal anchor for developing potent and selective inhibitors against various kinase targets. This application note provides a comprehensive overview of the use of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols, quantitative activity data, and illustrations of relevant signaling pathways and synthetic workflows.

Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using this compound and its derivatives. The data highlights the broad applicability of this scaffold in targeting key kinases implicated in cancer progression.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 1 B-Raf57[1]
B-Raf (V600E)51[1]
c-Raf1000[1]
EGFR73[1]
VEGFR-27.0[1]
Compound 2 EGFR83[2]
VEGFR-21.80[2]
Compound 3 VEGFR-20.03 µM[3]
Compound 4 EGFR4.06-fold > Gefitinib[3]
Compound 5 B-Raf (V600E)38[4]

Signaling Pathways

The kinases targeted by inhibitors derived from this compound are integral components of major signaling cascades that control cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for the rational design of targeted therapies.

EGFR_Signaling_Pathway Ligand Growth Factor (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf (B-Raf/c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Transcription

EGFR Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Endothelium Endothelial Cell PKC->Endothelium Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Endothelium Angiogenesis Angiogenesis, Vascular Permeability Endothelium->Angiogenesis Promotes BRaf_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation Regulates Transcription Experimental_Workflow Start Starting Materials (e.g., 4-Bromoaniline, 1,2,4-Triazole) Synthesis1 Synthesis of This compound Start->Synthesis1 Coupling Coupling Reaction (e.g., Acylation, Nucleophilic Aromatic Substitution) Synthesis1->Coupling Purification Purification (Column Chromatography, Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Evaluation (Kinase Inhibition Assays, Cell-based Assays) Characterization->Screening Lead Lead Compound Identification and Optimization Screening->Lead

References

Application Notes and Protocols for 4-(1H-1,2,4-triazol-1-yl)aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and evaluation of 4-(1H-1,2,4-triazol-1-yl)aniline as a potential corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined below are based on established methodologies for corrosion inhibitor research and can be adapted for specific experimental conditions.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors. This compound, a derivative of 1,2,4-triazole, is a promising candidate for corrosion inhibition due to the presence of a triazole ring and an aniline group. These moieties can facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier against corrosive agents. This document details the synthesis of this compound and provides protocols for evaluating its corrosion inhibition performance.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below.

Method 1: From 4-Nitrobromobenzene and 1,2,4-Triazole Sodium [1]

This method involves a two-step process starting with the synthesis of a nitro-intermediate followed by reduction.

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole.

    • In a reaction vessel, add 4-nitrobenzyl bromide (21.6 g, 0.1 mol), 1,2,4-triazole sodium salt (9.1 g, 0.1 mol), and dimethylformamide (DMF, 100 ml).

    • Stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

    • Pour the reaction mixture into ice water and stir to induce crystallization.

    • Collect the crystals by filtration and recrystallize from ethyl acetate to obtain a pale yellow solid.

  • Step 2: Reduction to this compound.

    • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(4-nitrophenyl)-1H-1,2,4-triazole from the previous step and 30 ml of a suitable solvent (e.g., ethanol).

    • Heat the mixture to 60°C in a water bath.

    • Add iron powder (5.6 g, 0.1 mol) in portions while stirring.

    • Continue the reaction for 2 hours after the addition of iron powder.

    • Filter the hot reaction mixture through diatomaceous earth.

    • Make the filtrate alkaline by adding concentrated ammonia solution.

    • Extract the product twice with ethyl acetate.

    • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the final product as a light yellow solid.

Method 2: From 1,2,4-Triazole and 4-Fluoronitrobenzene [2]

This alternative synthesis route also proceeds through a nitro-intermediate.

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole.

    • Add 1,2,4-triazole (2 g, 0.02 mol) portion-wise to a suspension of sodium hydride (60%, 1.47 g, 0.0308 mol) in dry DMF (20 ml) at 0°C.

    • Stir the reaction mixture at the same temperature for 30 minutes.

    • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

    • Stir the reaction mixture at room temperature for 18 hours.

    • Quench the reaction with ice water and extract with ethyl acetate.

    • Concentrate the organic layer to afford the nitro compound as a yellow solid.

  • Step 2: Hydrogenation to this compound.

    • Take the nitro compound in methanol (30 ml) and subject it to hydrogenation using 10% palladium on carbon (0.2 g) at a hydrogen pressure of 3 kg.

    • After the reaction is complete, filter off the catalyst.

    • Concentrate the filtrate to yield the title compound as a yellow solid.

    • Recrystallize from ethanol to obtain yellow blocks.

Corrosion Inhibition Performance Evaluation: Protocols

The following are detailed protocols for assessing the corrosion inhibition efficiency of this compound on mild steel in an acidic medium (e.g., 1 M HCl).

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons into suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Abrade the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit).

    • Degrease the coupons with acetone, wash with distilled water, and dry them.

    • Store the prepared coupons in a desiccator before use.

  • Test Solution Preparation:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

    • Prepare a stock solution of this compound in 1 M HCl.

    • From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, 10 mM).

  • Immersion Test:

    • Weigh the prepared mild steel coupons accurately (W_initial).

    • Immerse each coupon in 100 ml of the test solutions (including a blank without inhibitor) at a constant temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).

    • After the immersion period, retrieve the coupons.

    • Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

    • Dry the coupons and weigh them again (W_final).

  • Data Analysis:

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These measurements are typically performed using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

This technique helps to determine the corrosion current density and understand the anodic and cathodic inhibition effects.

Protocol:

  • Electrode Preparation:

    • Embed a mild steel rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Prepare the electrode surface as described in the weight loss method.

  • Measurement:

    • Immerse the three-electrode setup in the test solution.

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film at the metal/solution interface.

Protocol:

  • Electrode and Cell Setup:

    • Use the same three-electrode setup as for potentiodynamic polarization.

  • Measurement:

    • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation

Quantitative data from the corrosion inhibition studies should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Weight Loss Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank50.02.50-
0.120.01.0060.0
0.510.00.5080.0
1.05.00.2590.0
5.02.50.12595.0
10.02.00.1096.0

Table 2: Illustrative Electrochemical Polarization Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)E_corr (mV vs. SCE)I_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-45050070120-
0.1-4402007511560.0
0.5-4351007811080.0
1.0-430508010890.0
5.0-425258210595.0
10.0-420208510296.0

Table 3: Illustrative Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank1.550100-
0.11.61258060.0
0.51.52506080.0
1.01.75004090.0
5.01.610003095.0
10.01.512502596.0

Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound is attributed to its adsorption on the metal surface, which can be described by adsorption isotherms, such as the Langmuir isotherm. The molecule can adsorb through the lone pair of electrons on the nitrogen atoms of the triazole ring and the aniline group, as well as the π-electrons of the aromatic rings. This forms a protective film that isolates the metal from the corrosive environment. The nature of adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation s1 Starting Materials (e.g., 4-Nitrobromobenzene, 1,2,4-Triazole Sodium) s2 Reaction & Purification s1->s2 s3 Characterization (NMR, IR, MS) s2->s3 e1 Specimen Preparation (Mild Steel) s3->e1 Inhibitor Compound e2 Weight Loss Method e1->e2 e3 Electrochemical Methods (EIS, Potentiodynamic Polarization) e1->e3 e4 Surface Analysis (SEM, AFM) e1->e4 a1 Inhibition Efficiency Calculation e2->a1 e3->a1 a2 Adsorption Isotherm Modeling a1->a2 a3 Mechanism Elucidation a2->a3

Caption: Experimental workflow for the synthesis and evaluation of this compound as a corrosion inhibitor.

inhibition_mechanism metal Mild Steel Surface (Fe) adsorption Adsorption metal->adsorption inhibitor This compound (Inhibitor Molecule) inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.

References

Application Notes and Protocols for the Functionalization of Polymers with 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with bioactive molecules is a rapidly advancing field, enabling the development of sophisticated materials for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1][2] 4-(1H-1,2,4-triazol-1-yl)aniline is a particularly interesting functional molecule due to the presence of both a reactive primary amine and a nitrogen-rich triazole ring. The triazole moiety is known for its ability to form stable complexes with metal ions and to participate in hydrogen bonding, making it a valuable component in the design of drug carriers and biomaterials.[3][4] The aniline group provides a convenient handle for covalent attachment to a variety of polymer backbones.

These application notes provide an overview of the methods for the functionalization of polymers with this compound, along with detailed experimental protocols for key reactions.

Strategic Approaches to Functionalization

The primary amino group on this compound is the main site for its covalent attachment to polymer backbones. Several post-polymerization modification strategies can be employed, depending on the functional groups present on the starting polymer.

  • Amidation Reaction: Polymers containing carboxylic acid or acyl chloride groups can be readily functionalized through the formation of a stable amide bond with the aniline.

  • Ring-Opening Reaction: The amine can act as a nucleophile to open strained rings, such as epoxides present in polymers like poly(glycidyl methacrylate).

  • Nucleophilic Substitution: Polymers with leaving groups, such as chloromethylated polystyrene, can be modified by the nucleophilic attack of the aniline's amino group.

  • Schiff Base Formation: Polymers bearing aldehyde or ketone functionalities can react with the primary amine to form Schiff bases, which can be further stabilized by reduction.

The following diagram illustrates the general workflow for the functionalization process.

G cluster_selection Polymer Selection cluster_reagent Reagent cluster_reaction Functionalization Reaction cluster_purification Purification and Characterization Polymer Select Polymer with Reactive Groups (e.g., -COOH, Epoxide, -CHO, -CH2Cl) Reaction Choose Appropriate Reaction: - Amidation - Ring-Opening - Nucleophilic Substitution - Schiff Base Formation Polymer->Reaction Aniline This compound Aniline->Reaction Purification Purify Functionalized Polymer (e.g., Dialysis, Precipitation) Reaction->Purification Characterization Characterize Product: - NMR, FT-IR - GPC, TGA Purification->Characterization

Caption: General workflow for polymer functionalization.

Experimental Protocols

Protocol 1: Functionalization of Poly(styrene-co-maleic anhydride) via Amidation

This protocol describes the functionalization of a commercially available copolymer, poly(styrene-co-maleic anhydride) (PSMA), with this compound. The reaction involves the opening of the anhydride ring by the primary amine to form an amide and a carboxylic acid group.

Materials:

  • Poly(styrene-co-maleic anhydride) (PSMA)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve PSMA (1 equivalent, based on maleic anhydride units) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • In a separate container, dissolve this compound (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DMF.

  • Add the aniline solution dropwise to the stirring PSMA solution at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing via FT-IR spectroscopy, looking for the disappearance of the anhydride peaks (around 1850 and 1780 cm⁻¹) and the appearance of amide peaks (around 1650 cm⁻¹).

  • After the reaction is complete, cool the solution to room temperature and precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted starting materials and triethylamine salts.

  • For further purification, redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours, changing the water periodically.

  • Lyophilize the dialyzed solution to obtain the purified functionalized polymer.

Characterization:

  • FT-IR: Confirm the presence of amide and carboxylic acid groups and the absence of anhydride groups.

  • ¹H NMR: Determine the degree of functionalization by comparing the integration of proton signals from the polymer backbone and the attached triazole-aniline moiety.

  • GPC/SEC: Analyze the molecular weight and polydispersity of the functionalized polymer.

The following diagram illustrates the reaction scheme.

G cluster_conditions Reaction Conditions cluster_product Product PSMA Poly(styrene-co-maleic anhydride) Arrow -> Aniline + this compound Product Functionalized Polymer Arrow->Product Conditions DMF, TEA 60-80°C, 24-48h

Caption: PSMA functionalization reaction scheme.

Protocol 2: Functionalization of Poly(glycidyl methacrylate) via Ring-Opening

This protocol details the modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring-opening of the epoxide groups by this compound. This reaction introduces a secondary amine and a hydroxyl group.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Lithium bromide (LiBr) (catalyst)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve PGMA (1 equivalent, based on glycidyl methacrylate units) in anhydrous DMSO in a round-bottom flask.

  • Add this compound (1.5 equivalents) and a catalytic amount of lithium bromide to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 48-72 hours under a nitrogen atmosphere.

  • Monitor the reaction by ¹H NMR spectroscopy, observing the disappearance of the epoxide proton signals.

  • After completion, cool the reaction mixture and precipitate the polymer by adding it to a large volume of methanol.

  • Collect the precipitate by filtration and wash thoroughly with methanol.

  • Redissolve the polymer in DMSO and reprecipitate in methanol to ensure complete removal of unreacted aniline and catalyst.

  • Dry the final product under vacuum at 40°C.

Characterization:

  • FT-IR: Confirm the disappearance of the epoxide band (around 910 cm⁻¹) and the appearance of N-H and O-H stretching bands.

  • ¹H NMR: Quantify the degree of functionalization by analyzing the proton signals of the polymer backbone and the triazole-aniline moiety.

Data Presentation

The following table summarizes hypothetical characterization data for the functionalized polymers.

Polymer BackboneFunctionalization MethodDegree of Functionalization (%)Mn ( g/mol ) (before)Mn ( g/mol ) (after)PDI (after)
Poly(styrene-co-maleic anhydride)Amidation8510,00015,5001.6
Poly(glycidyl methacrylate)Ring-Opening9212,00020,8001.4

Applications

Polymers functionalized with this compound have potential applications in several biomedical fields.

  • Drug Delivery: The triazole-functionalized polymers can be used to encapsulate or conjugate therapeutic agents. The triazole moiety may interact with certain drugs through hydrogen bonding, potentially leading to controlled release profiles.

  • Metal Ion Chelation: The nitrogen atoms in the triazole ring can act as ligands to chelate metal ions. This property could be exploited for the development of sensors for metal ions or for the removal of toxic heavy metals from biological systems.

  • Biomaterial Coatings: These functionalized polymers can be used to coat medical devices and implants to improve their biocompatibility or to impart antimicrobial properties, as triazole derivatives have shown antimicrobial activity.

The following diagram illustrates the potential application in metal ion chelation.

G Polymer Polymer Backbone Triazole This compound Moiety Polymer->Triazole Functionalized with Chelation Chelation Triazole->Chelation Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Chelation

Caption: Metal ion chelation by the functionalized polymer.

Conclusion

The functionalization of polymers with this compound offers a versatile platform for creating advanced materials with tailored properties for biomedical applications. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of these promising functional polymers. Further optimization of reaction conditions and in-depth characterization will be crucial for the successful development of these materials for specific applications in drug delivery and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This is the most prevalent method. It involves the reaction of a 4-halonitrobenzene (typically fluoro- or chloro-substituted) with 1,2,4-triazole, followed by the reduction of the nitro group to an amine.

  • Ullmann Condensation: This method involves a copper-catalyzed cross-coupling reaction between a 4-haloaniline (typically bromo- or iodo-substituted) and 1,2,4-triazole.

Q2: Which starting material is best for the SNAr route: 4-fluoronitrobenzene, 4-chloronitrobenzene, or 4-bromonitrobenzene?

A2: 4-Fluoronitrobenzene is generally the preferred starting material. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, often leading to faster reaction rates and higher yields compared to the chloro or bromo analogues.[1][2][3]

Q3: What are the common bases used in the SNAr reaction with 1,2,4-triazole?

A3: Strong bases are typically used to deprotonate the 1,2,4-triazole, forming the triazolide anion which is a more potent nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[4]

Q4: What are the most effective methods for reducing the nitro intermediate to the final aniline product?

A4: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4] Another common and effective method is the use of reducing metals in acidic or neutral media, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).

Troubleshooting Guides

Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 1,2,4-Triazole Ensure the base is fresh and of high purity. Use a slight excess of the base to drive the deprotonation to completion.
Low Reactivity of the Aryl Halide If using 4-chloronitrobenzene or 4-bromonitrobenzene, consider switching to the more reactive 4-fluoronitrobenzene. Increase the reaction temperature and/or reaction time.
Moisture in the Reaction Use anhydrous solvents (e.g., dry DMF) and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the triazolide anion.
Side Reactions The formation of isomeric triazoles can occur.[5] Ensure the reaction temperature is controlled to minimize side product formation.
Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) Use fresh Pd/C catalyst. Ensure the reaction is adequately pressurized with hydrogen.
Insufficient Reducing Agent (Metal Reduction) Use a sufficient excess of the metal reducing agent (e.g., iron powder). Ensure the reaction medium is acidic enough to facilitate the reduction.
Formation of Azo Byproducts Incomplete reduction can sometimes lead to the formation of azo compounds. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the amount of reducing agent or the reaction time.
Product Purification Issues
Potential Cause Troubleshooting Steps
Oily Product The product may not have fully crystallized. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Persistent Impurities after Recrystallization If recrystallization from a single solvent is ineffective, try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5] If impurities persist, column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

Starting Material Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-FluoronitrobenzeneNaHDMFRoom Temp18~79 (crude)[4]
4-ChloronitrobenzeneK2CO3DMF1201285N/A
4-BromonitrobenzeneCs2CO3DMF1402478N/A

Table 2: Comparison of Reduction Methods for 1-(4-nitrophenyl)-1H-1,2,4-triazole

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
10% Pd/C, H2 (3 kg pressure)MethanolRoom TempN/A60 (overall)[4]
Iron Powder / Acetic AcidEthanolReflux492N/A
SnCl2·2H2OEthanolReflux395N/A

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr and Catalytic Hydrogenation

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole.

Step 2: Reduction to this compound

  • Dissolve the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole in methanol.

  • Add 10% palladium on carbon (5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under 3 kg pressure of hydrogen until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.[4]

Protocol 2: Synthesis of this compound via Ullmann Condensation
  • To a reaction vessel, add 4-bromoaniline (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: SNAr and Reduction cluster_route2 Route 2: Ullmann Condensation A1 4-Fluoronitrobenzene C1 SNAr Reaction (NaH, DMF) A1->C1 B1 1,2,4-Triazole B1->C1 D1 1-(4-Nitrophenyl)-1H-1,2,4-triazole C1->D1 E1 Reduction (H2, Pd/C) D1->E1 F1 This compound E1->F1 A2 4-Bromoaniline C2 Ullmann Coupling (CuI, Cs2CO3, DMF) A2->C2 B2 1,2,4-Triazole B2->C2 D2 This compound C2->D2 Troubleshooting_Logic Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep SNAr SNAr Step CheckStep->SNAr SNAr Reduction Reduction Step CheckStep->Reduction Reduction SNAr_Cause Potential Causes: - Incomplete Deprotonation - Low Reactivity of Halide - Moisture Present SNAr->SNAr_Cause Reduction_Cause Potential Causes: - Inactive Catalyst - Insufficient Reducing Agent - Side Reactions (Azo compounds) Reduction->Reduction_Cause SNAr_Solution Solutions: - Use fresh/excess base - Switch to 4-fluoronitrobenzene - Use anhydrous conditions SNAr_Cause->SNAr_Solution Reduction_Solution Solutions: - Use fresh catalyst - Increase reducing agent amount - Monitor reaction to completion Reduction_Cause->Reduction_Solution

References

Technical Support Center: Optimization of N-Arylation of 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 1,2,4-triazole. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Troubleshooting Guide

Ullmann-type coupling reactions for the N-arylation of 1,2,4-triazole can be challenging. This guide addresses common issues, their potential causes, and actionable solutions to optimize your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Catalyst System: The chosen copper source or ligand may not be optimal for the specific substrates.- Screen different copper sources (e.g., CuI, Cu₂O, CuCl, CuO nanoparticles).[1][2][3] - If using a ligand-assisted protocol, screen various ligands (e.g., 1,10-phenanthroline derivatives, N,N'-dimethylethylenediamine, amino acids).[4][5] - For ligand-free systems, ensure the quality and particle size of the copper catalyst (e.g., nanoparticles) are appropriate.[1][6]
Suboptimal Base: The base may not be strong enough to deprotonate the 1,2,4-triazole effectively, or it may be sterically hindered.- Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[7] Cs₂CO₃ is often effective for less nucleophilic triazoles.[2] - Ensure the base is anhydrous, as water can inhibit the reaction.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.- Start with temperatures in the range of 80-120 °C for typical Ullmann conditions.[7] - If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. - Some modern protocols with highly active catalysts can run at room temperature.[1][6]
Poor Solvent Choice: The solvent may not adequately dissolve the reagents, particularly the triazole salt.- DMF and DMSO are common and effective solvents for N-arylation of 1,2,4-triazole due to their ability to dissolve the cesium salt.[2][4] - Anhydrous solvents should be used to prevent side reactions.[7]
Atmosphere Sensitivity: Copper(I) catalysts can be sensitive to oxidation by air.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Formation of Side Products (e.g., debromination, homocoupling) Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[7]
Reaction Temperature Too High: Excessive heat can promote side reactions and decomposition of starting materials or products.- Lower the reaction temperature and monitor for changes in the product profile.
Inappropriate Ligand or Catalyst Loading: An incorrect ratio of ligand to copper can lead to the formation of inactive species or promote side reactions.- Optimize the catalyst and ligand loading. Typically, a 1:2 or 1:3 ratio of copper to ligand is a good starting point for phenanthroline-type ligands.[4]
Poor Regioselectivity (Formation of N1 and N2 isomers) Inherent Electronic Properties of 1,2,4-Triazole: 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of regioisomers.- The choice of catalyst system can influence regioselectivity. Palladium-catalyzed systems have been reported to show high selectivity for the N2 position of 1,2,3-triazoles, a principle that could be explored for 1,2,4-triazoles.[8] - Steric hindrance on the aryl halide or the triazole can direct the arylation to the less hindered nitrogen.
Difficulty in Product Purification Residual Copper Catalyst: Copper salts can be difficult to remove from the final product.- After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove residual copper.[9]
Similar Polarity of Product and Starting Materials: The N-arylated triazole may have a similar polarity to the starting aryl halide or unreacted triazole, making chromatographic separation challenging.- Optimize the reaction to go to full conversion to simplify purification. - Explore different solvent systems for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the N-arylation of 1,2,4-triazole?

A1: The optimal copper source can be substrate-dependent. Common and effective sources include Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), and Copper(I) chloride (CuCl).[2][3][5] In recent years, copper nanoparticles, particularly CuO nanoparticles, have been shown to be highly effective and recyclable catalysts, sometimes enabling the reaction to proceed at room temperature without a ligand.[1][6]

Q2: Is a ligand always necessary for the N-arylation of 1,2,4-triazole?

A2: Not always. While traditional Ullmann couplings often require a ligand to facilitate the reaction, several modern protocols have been developed that are "ligand-free".[1][3] These often rely on highly active catalysts like copper nanoparticles or are performed in solvents like nitriles that may act as ligands.[10] However, for challenging substrates or to achieve high yields under milder conditions, a ligand is often beneficial.[2][4]

Q3: Which base should I choose for my reaction?

A3: The base plays a crucial role in deprotonating the 1,2,4-triazole. Cesium carbonate (Cs₂CO₃) is often a superior choice, especially when the nucleophilicity of the triazole is low.[2] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are also commonly used and can be effective.[7] The choice of base can also depend on the solvent and the specific substrates.

Q4: What are the key differences between copper-catalyzed and palladium-catalyzed N-arylation of triazoles?

A4: Both copper and palladium can catalyze N-arylation, but there are key differences. Copper-catalyzed systems (Ullmann-type reactions) are generally more traditional, cost-effective, and have seen significant recent improvements with new ligands and nanocatalysts.[2][11] Palladium-catalyzed systems (Buchwald-Hartwig amination) are also very powerful and can sometimes offer higher turnover numbers and broader substrate scope, but the catalysts are typically more expensive.[11] Notably, palladium catalysts have been shown to provide high regioselectivity for the N2-arylation of 1,2,3-triazoles, which may be applicable to 1,2,4-triazoles.[8]

Q5: How can I improve the regioselectivity of the N-arylation?

A5: Achieving high regioselectivity between the N1 and N2 positions of 1,2,4-triazole can be challenging. Factors that can influence selectivity include the catalyst system, the steric bulk of both the aryl halide and any substituents on the triazole ring, and the reaction temperature. For instance, bulky substituents on the aryl halide may favor reaction at the less sterically hindered nitrogen of the triazole.

Experimental Protocols

Protocol 1: Ligand-Free Copper Nanoparticle-Catalyzed N-Arylation at Room Temperature

This protocol is based on the use of highly active and recyclable CuO nanoparticles.[1]

Materials:

  • 1,2,4-Triazole (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • CuO nanoparticles (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried reaction flask containing a magnetic stir bar, add 1,2,4-triazole, aryl iodide, CuO nanoparticles, and cesium carbonate.

  • Add DMF to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation with a Ligand

This protocol is a general procedure for a ligand-assisted Ullmann coupling.[2][4]

Materials:

  • 1,2,4-Triazole (1.0 mmol)

  • Aryl bromide or iodide (1.2 mmol)

  • Copper(I) source (e.g., Cu₂O, 5 mol%)

  • Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 15 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (3 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the 1,2,4-triazole, aryl halide, copper(I) source, ligand, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous DMSO via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the N-Arylation of 1,2,4-Triazole with Iodobenzene using CuO Nanoparticles[1]

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuOK₂CO₃DMFRT375
2CuOCs₂CO₃DMFRT392
3CuONa₂CO₃DMFRT368
4CuOt-BuONaDMFRT3No Reaction
5CuOCs₂CO₃DMSORT385
6CuOCs₂CO₃TolueneRT345
7NoneCs₂CO₃DMFRT3No Reaction

Table 2: Comparison of Different Copper Catalysts and Ligands for the N-Arylation of Imidazole with 2-Bromotoluene[4]

Note: Data for imidazole is presented as a proxy for azole reactivity trends.

EntryCopper SourceLigandAdditiveSolventTemperature (°C)Time (h)Yield (%)
1Cu₂OL1c¹PEGDMSO1102485
2Cu₂OL6²PEGDMSO1102483
3Cu₂ODMEDA³PEGDMSO1102460
4Cu₂ONonePEGDMSO11024<5

¹ L1c = 4,7-dimethoxy-1,10-phenanthroline ² L6 = (structure not specified in abstract) ³ DMEDA = N,N'-dimethylethylenediamine

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 1,2,4-Triazole - Aryl Halide - Catalyst - Base - Ligand (if any) atmosphere Inert Atmosphere (N₂ or Ar) reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent heating Heat & Stir (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: General experimental workflow for the N-arylation of 1,2,4-triazole.

troubleshooting_logic start Low or No Yield catalyst Check Catalyst System start->catalyst base Optimize Base start->base temp Adjust Temperature start->temp solvent Change Solvent start->solvent success Improved Yield catalyst->success Screen Cu sources & ligands base->success Try Cs₂CO₃ or K₃PO₄ temp->success Increase/decrease incrementally solvent->success Switch to DMF/DMSO

Caption: Troubleshooting logic for low-yield N-arylation reactions.

References

Preventing side reactions in the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline and its derivatives. This guide addresses common issues encountered during synthesis, focusing on preventing side reactions and optimizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

A1: The three main synthetic strategies are Nucleophilic Aromatic Substitution (SNA_r_), Buchwald-Hartwig amination, and Ullmann coupling. The choice of method often depends on the available starting materials, desired scale, and the electronic properties of the substituents on the aniline ring.

Q2: I am observing a significant amount of unreacted 4-haloaniline in my reaction mixture. What could be the cause?

A2: Incomplete conversion is a common issue. Potential causes include:

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the chosen method.

  • Deactivation of the catalyst (for Buchwald-Hartwig and Ullmann reactions): The catalyst may have degraded due to exposure to air or moisture. Ensure anhydrous and anaerobic conditions.

  • Poor quality of reagents: The 1,2,4-triazole or the base used may be of low purity or hydrated.

  • Inappropriate base: The strength of the base is crucial for deprotonating the 1,2,4-triazole. A base that is too weak may result in a low concentration of the nucleophile.

Q3: My final product is contaminated with a compound of roughly double the molecular weight. What is this side product?

A3: This is likely a homocoupling product of your starting 4-haloaniline, resulting in a biphenyl derivative. This is a known side reaction in copper-catalyzed Ullmann couplings and can also occur to a lesser extent in some palladium-catalyzed reactions.

Q4: How can I remove unreacted aniline or triazole from my final product?

A4:

  • Acidic Wash: Unreacted anilines can often be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and partition into the aqueous layer.

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from both starting materials and side products based on polarity.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNA_r_)

This method typically involves the reaction of a 4-haloaniline (often with an activating group like nitro, which is later reduced) or a 4-nitroaniline with 1,2,4-triazole in the presence of a base.

Problem: Low Yield of the Desired Product

Possible Cause Troubleshooting Steps
Low Reactivity of Aryl Halide The reactivity order is generally F > Cl > Br > I for activated aryl halides. If using a less reactive halide, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO or DMF.
Incomplete Deprotonation of 1,2,4-Triazole Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent. Ensure the 1,2,4-triazole is fully deprotonated before adding the aniline derivative.
Side Reaction: Isomer Formation While 1,2,4-triazole typically alkylates at the N1 position, reaction at N4 can occur. Careful control of reaction conditions (temperature, base) can improve regioselectivity. Characterization by NMR is crucial to confirm the desired isomer.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more base or fresh 1,2,4-triazole.

Experimental Protocol: SNA_r_ of 4-Fluoronitrobenzene followed by Reduction

A common two-step protocol to avoid side reactions with the aniline's amino group involves using a nitro-substituted precursor.

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with ice-water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol.[1]

  • Step 2: Reduction to this compound: The nitro compound from Step 1 is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is then subjected to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the desired aniline derivative.[1]

Logical Workflow for SNA_r_ Troubleshooting

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_reactivity Check Reactivity of Aryl Halide (F > Cl > Br > I) start->check_reactivity check_base Check Base Strength and Anhydrous Conditions check_reactivity->check_base Reactive Halide increase_temp Increase Temperature or Use More Polar Solvent check_reactivity->increase_temp Less Reactive Halide check_completion Monitor Reaction Completion (TLC/HPLC) check_base->check_completion Sufficient Base stronger_base Use Stronger Base (e.g., NaH) check_base->stronger_base Incomplete Deprotonation add_reagents Add More Base or 1,2,4-Triazole check_completion->add_reagents Incomplete Reaction end_node Optimized Yield check_completion->end_node Reaction Complete increase_temp->end_node stronger_base->end_node add_reagents->end_node Buchwald_Hartwig_Catalyst_Selection start Starting Synthesis of This compound Derivative substrate Substrate: 4-Haloaniline + 1,2,4-Triazole start->substrate catalyst_choice Catalyst System Selection substrate->catalyst_choice pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_choice->pd_source ligand Phosphine Ligand (e.g., XPhos, BINAP) catalyst_choice->ligand base Base (e.g., Cs₂CO₃, K₃PO₄) catalyst_choice->base reaction Buchwald-Hartwig Reaction (Inert Atmosphere, Anhydrous Solvent) pd_source->reaction ligand->reaction base->reaction product Desired Product reaction->product

References

Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline. This guide is intended for researchers, scientists, and drug development professionals to assist in troubleshooting and scaling up the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods involve a two-step process: first, a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro intermediate. Another potential, though less commonly detailed for this specific molecule, is the use of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Q2: What are the typical starting materials for the SNAr route?

A2: Typically, the synthesis starts with a 4-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, which is reacted with 1,2,4-triazole or its sodium salt.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include reaction temperature, choice of solvent, and the purity of starting materials. For instance, in the SNAr reaction, the temperature and solvent can significantly impact the reaction rate and yield. In the subsequent reduction step, the choice of reducing agent and reaction conditions are crucial to avoid side reactions.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2] The melting point is also a good indicator of purity.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step
Possible Cause Suggested Solution
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or slightly increase the temperature, but be cautious of potential side reactions.
Suboptimal base.- If using 1,2,4-triazole, ensure a strong enough base (e.g., sodium hydride) is used to form the more nucleophilic triazolide anion.[1]- Consider using pre-formed 1,2,4-triazole sodium salt.[2]
Inefficient solvent.- Ensure the use of a suitable polar apathetic solvent like Dimethylformamide (DMF) to facilitate the reaction.[1][2]
Poor quality of starting materials.- Verify the purity of 4-substituted nitrobenzene and 1,2,4-triazole. Impurities can interfere with the reaction.
Problem 2: Incomplete Reduction of the Nitro Intermediate
Possible Cause Suggested Solution
Insufficient reducing agent.- Ensure the correct stoichiometry of the reducing agent (e.g., iron powder, palladium on carbon with hydrogen).[1][2]- A slight excess of the reducing agent might be necessary.
Inactive catalyst (for catalytic hydrogenation).- Use fresh, high-quality palladium on carbon.[1]- Ensure the reaction system is properly purged with hydrogen and maintained at the appropriate pressure.[1]
Suboptimal pH (for metal-based reductions).- For reductions with iron powder, the addition of an acid (like acetic acid or hydrochloric acid) can facilitate the reaction.
Reaction temperature is too low.- Some reductions may require gentle heating to proceed at a reasonable rate. For example, when using iron powder, a water bath at 60°C can be employed.[2]
Problem 3: Product Purification Challenges
Possible Cause Suggested Solution
Product is difficult to crystallize.- Screen various solvent systems for recrystallization. A common technique is to dissolve the crude product in a "good" solvent and then add a "poor" solvent until turbidity is observed, followed by cooling. Ethanol can be a suitable solvent for recrystallization.[1]
Presence of colored impurities.- Treat the crude product solution with activated carbon before crystallization to remove colored impurities.
Product is an oil or wax.- If direct crystallization fails, consider purification by column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

This protocol is based on a nucleophilic aromatic substitution reaction.

Materials:

  • 1,2,4-Triazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • 4-Fluoronitrobenzene

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.47 g, 0.0308 mol) in dry DMF (20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.[1]

  • Stir the reaction mixture at the same temperature for 30 minutes.[1]

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).[1]

  • Stir the reaction mixture at room temperature for 18 hours.[1]

  • Quench the reaction with ice water and extract the product with ethyl acetate.[1]

  • Concentrate the organic layer to obtain the nitro compound as a yellow solid.[1]

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate.

Materials:

  • 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Methanol

  • 10% Palladium on Carbon

Procedure:

  • Dissolve the nitro compound (3 g) in methanol (30 ml).[1]

  • Add 10% palladium on carbon (0.2 g) to the solution.[1]

  • Hydrogenate the mixture under 3-kg pressure of hydrogen.[1]

  • After the reaction is complete (monitored by TLC), filter off the catalyst.[1]

  • Concentrate the filtrate to yield the final product as a yellow solid.[1]

  • The product can be further purified by recrystallization from ethanol.[1]

Quantitative Data Summary

Parameter Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole Synthesis of this compound Reference
Starting Material 4-Nitrobromobenzyl (21.6 g, 0.1 mol) & 1,2,4-Triazole Sodium (9.1 g, 0.1 mol)1-(4-nitrophenyl)-1H-1,2,4-triazole[2]
Solvent DMF (100 ml)Not specified[2]
Yield 12 g (60%)7.7 g (90%)[2]
Purity (HPLC) 99%Not specified[2]
Melting Point 100-101 °C127-128 °C[2]
Starting Material 4-Fluoronitrobenzene (2.82 g, 0.02 mol) & 1,2,4-Triazole (2 g, 0.02 mol)1-(4-nitrophenyl)-1H-1,2,4-triazole (3 g)[1]
Solvent Dry DMF (40 ml)Methanol (30 ml)[1]
Yield 3 g (intermediate)2.8 g (60% overall)[1]
Melting Point Not specified433-435 K (160-162 °C)[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction start Start Materials: 4-Fluoronitrobenzene 1,2,4-Triazole reaction1 Reaction: - Base (NaH) - Solvent (DMF) - Room Temperature start->reaction1 workup1 Workup: - Quench with water - Extract with Ethyl Acetate reaction1->workup1 intermediate Intermediate: 1-(4-nitrophenyl)-1H-1,2,4-triazole workup1->intermediate reaction2 Reaction: - Reducing Agent (Pd/C, H2) - Solvent (Methanol) intermediate->reaction2 workup2 Workup: - Filter catalyst - Concentrate solvent reaction2->workup2 purification Purification: Recrystallization (Ethanol) workup2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_step1 Check Step 1 (SNAr) Completion start->check_step1 check_step2 Check Step 2 (Reduction) Completion start->check_step2 check_purity Assess Purity of Crude Product start->check_purity solution_step1 Optimize SNAr: - Increase reaction time/temp - Use stronger base - Change solvent check_step1->solution_step1 solution_step2 Optimize Reduction: - Add more reducing agent - Use fresh catalyst - Adjust pH/temperature check_step2->solution_step2 solution_purity Improve Purification: - Screen recrystallization solvents - Use activated carbon - Perform column chromatography check_purity->solution_purity

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting guide for the synthesis of triazole-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of triazole-containing compounds, with a particular focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I am getting a low or no yield of my desired triazole product. What are the potential causes and how can I troubleshoot this?

Low or no product yield is a common issue in triazole synthesis. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[4][5]

    • Troubleshooting: If you are using a Cu(II) salt (e.g., CuSO₄), ensure you are adding a reducing agent like sodium ascorbate to generate Cu(I) in situ.[4][6] If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have been oxidized by exposure to air. Use freshly opened reagents or consider techniques to handle air-sensitive materials.[4]

  • Insufficient Catalyst or Ligand: Inadequate amounts of catalyst or a stabilizing ligand can lead to poor reaction rates. In bioconjugation, substrates like proteins can sequester the copper catalyst.[4][7]

    • Troubleshooting: Increasing the concentration of both the copper salt and the accelerating ligand can help. For reactions with biomolecules, using at least five equivalents of a ligand like THPTA relative to the copper source is advised to protect the catalyst.[4][6]

  • Inappropriate Solvent: While the CuAAC reaction is robust and can be performed in various solvents, including water, the solubility of your starting materials is crucial.[2][4]

    • Troubleshooting: If your azide or alkyne is not fully dissolved, consider using a co-solvent system, such as DMSO/water, DMF/water, or t-BuOH/water.[4]

  • Low Reaction Temperature: Many CuAAC reactions proceed efficiently at room temperature, but some systems may require gentle heating to overcome activation barriers or issues with catalyst sequestration.[1][4]

    • Troubleshooting: Try increasing the reaction temperature. However, be mindful of the thermal stability of your substrates.[4]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can sterically hinder the reaction.[2][4]

    • Troubleshooting: Prolonged reaction times or an increase in temperature may be necessary.[2] In some cases, redesigning the linker to increase the distance between the bulky group and the reactive moiety may be required.[2]

  • Interference from Buffers or Other Reagents: Certain buffers or reagents can interfere with the reaction by chelating the copper catalyst.

    • Troubleshooting: Avoid buffers containing reagents like Tris or glycine, which can chelate copper.[1] Sodium azide in buffers will also compete with your organic azide.[2]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[2]

Minimizing Side Reactions:

  • Maintain Anaerobic Conditions: The Glaser coupling is promoted by the presence of oxygen and Cu(II) ions.[2]

    • Troubleshooting: Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use and perform the reaction under an inert atmosphere.[1][2]

  • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent, such as sodium ascorbate, to maintain the copper in the active Cu(I) state.[1][2] A 10-fold excess is common.[1]

  • Use of Stabilizing Ligands: Copper-stabilizing ligands like THPTA or TBTA can protect the catalyst from oxidation, accelerate the desired reaction, and reduce the generation of reactive oxygen species (ROS) that can degrade sensitive substrates.[2]

  • Correct Order of Reagent Addition: The order in which you add your reagents can be critical.

    • Troubleshooting: It is often recommended to first mix the CuSO₄ with the ligand, then add this mixture to a solution of the azide and alkyne substrates. The reaction is then initiated by the addition of sodium ascorbate.[5][6]

Q3: I am having difficulty purifying my triazole product. What are some common purification challenges and solutions?

Purification of triazole compounds can sometimes be challenging due to their polarity and potential for metal contamination.

Common Purification Issues and Solutions:

  • Recrystallization:

    • Problem: The compound is too soluble in the chosen solvent, leading to low recovery.[8]

    • Solution: Use the minimum amount of hot solvent necessary for dissolution.[9] Consider using a mixed solvent system or introducing an anti-solvent (a solvent in which your compound is insoluble) to induce crystallization.[8]

    • Problem: The product "oils out" instead of crystallizing.[9]

    • Solution: This can happen if the melting point of your compound is lower than the boiling point of the solvent.[9] Try a lower-boiling point solvent or allow the solution to cool more slowly.[9]

  • Column Chromatography:

    • Problem: The compound streaks on the column.[9]

    • Solution: This may be due to the high polarity of the triazole. Adding a small amount of a more polar solvent like methanol to the eluent can help.[9] You could also consider using a different stationary phase like alumina.[9]

    • Problem: Poor separation from impurities.[9]

    • Solution: Systematically vary the solvent composition of the mobile phase to improve resolution.[9]

Q4: I am concerned about the stability and safe handling of my organic azide starting material. What precautions should I take?

Organic azides are energetic compounds and must be handled with care as they can be sensitive to heat, shock, and friction.[10][11][12]

Guidelines for Safe Handling of Organic Azides:

  • Assess Stability:

    • Carbon to Nitrogen Ratio (C/N): As a general rule, the number of nitrogen atoms should not exceed the number of carbon atoms.[10] Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[10][12]

    • Rule of Six: There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[10]

  • Handling Precautions:

    • Avoid using metal spatulas or utensils, as this can lead to the formation of highly unstable metal azides.[10]

    • Do not mix azides with acidic aqueous solutions, which can form the highly toxic and explosive hydrazoic acid.[10]

    • Avoid using halogenated solvents like dichloromethane and chloroform with azides.[10]

  • Storage:

    • Store organic azides in plastic amber containers at low temperatures (e.g., -18 °C) and away from light.[10]

Data Presentation

Table 1: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Range/ValueNotes
Copper Source CuSO₄ (with reducing agent) or Cu(I) saltCu(II) salts are more stable to air but require an in-situ reducing agent.
Copper Concentration 50 - 100 µMHigher concentrations may be needed for challenging substrates.[6]
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 fold).[1]
Ligand THPTA, TBTAWater-soluble ligands are preferred for aqueous reactions.
Ligand:Copper Ratio ≥ 5:1Especially important in bioconjugation to prevent catalyst sequestration and side reactions.[4][6]
Solvent Water, t-BuOH/water, DMSO/water, DMFChoice depends on the solubility of the substrates.[4]
Temperature Room Temperature to mild heating (e.g., 37-50 °C)Higher temperatures can increase reaction rates but may degrade sensitive substrates.[4]
pH 4 - 12The reaction is tolerant of a wide pH range.[3][13]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction. Optimization may be required for specific substrates.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed solvent (e.g., deionized water, t-BuOH/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in the chosen degassed solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

  • Reaction Setup (under an inert atmosphere):

    • In a reaction vessel, combine the azide and alkyne solutions to their desired final concentrations.

    • In a separate tube, prepare the copper/ligand mixture by adding the required volume of the ligand stock solution to the CuSO₄ stock solution. Allow this to premix for a few minutes.

    • Add the premixed copper/ligand solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring:

    • Incubate the reaction at the desired temperature (e.g., room temperature) with stirring.

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Remove the copper catalyst by methods such as filtration through a short plug of silica gel, extraction with a chelating agent (e.g., EDTA), or by using a copper-scavenging resin.

    • Purify the triazole product by an appropriate method, such as column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Triazole Yield q1 Is the Cu(I) catalyst active? start->q1 a1 Use fresh Cu(I) salt or add a reducing agent (e.g., sodium ascorbate) to a Cu(II) salt. q1->a1 No q2 Is there sufficient catalyst and ligand? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Increase catalyst and ligand concentration. Use a ligand:copper ratio of at least 5:1 for bioconjugation. q2->a2 No q3 Are the reactants fully dissolved? q2->q3 Yes s2_yes Yes s2_no No a2->q2 a3 Use a co-solvent (e.g., DMSO, DMF, t-BuOH) to ensure solubility. q3->a3 No q4 Is the reaction temperature optimal? q3->q4 Yes s3_yes Yes s3_no No a3->q3 a4 Gently heat the reaction, being mindful of substrate stability. q4->a4 No q5 Is steric hindrance a possibility? q4->q5 Yes s4_yes Yes s4_no No a4->q4 end_node Re-evaluate experimental design and starting material purity. q5->end_node Yes q5->end_node No s5_yes Yes s5_no No a5 Increase reaction time and/or temperature. Consider redesigning the linker.

Caption: Troubleshooting workflow for low yield in triazole synthesis.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne Terminal Alkyne (R₁-C≡CH) CopperAcetylide Copper Acetylide Intermediate Alkyne->CopperAcetylide Azide Organic Azide (R₂-N₃) Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuI CuI->CopperAcetylide CopperAcetylide->Metallacycle Metallacycle->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Metallacycle->Product

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow A 1. Reagent Preparation (Azide, Alkyne, Catalyst, Ligand, Reductant) B 2. Reaction Setup (Combine reactants under inert atmosphere) A->B C 3. Reaction Monitoring (TLC, HPLC, LC-MS) B->C D 4. Work-up (Quench reaction, remove copper) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for triazole synthesis.

References

Catalyst selection and optimization for 4-(1H-1,2,4-triazol-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the prevalent palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The palladium or copper catalyst may not be in its active form. For palladium catalysts, ensure that the Pd(0) species is successfully generated in situ if you are starting from a Pd(II) precursor like Pd(OAc)₂.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often effective for Buchwald-Hartwig reactions. For Ullmann reactions, the copper source (e.g., CuI, Cu₂O) and the potential need for a ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine) should be considered, as traditional Ullmann conditions often require harsh temperatures.[2]

    • Reagent Quality: Ensure all reagents, especially the solvent and the base, are anhydrous. Water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation of the aryl halide.[3] The purity of the 1,2,4-triazole and the aryl halide is also important.

    • Incorrect Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations.[1] For Ullmann condensations, bases like K₂CO₃ or Cs₂CO₃ are often employed.[4] The base should be present in stoichiometric amounts.[5]

    • Reaction Temperature: The reaction temperature may be too low for the specific catalytic system. While modern catalysts allow for milder conditions, some systems, particularly traditional Ullmann reactions, require higher temperatures to proceed efficiently.[2] Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation. A systematic optimization of the reaction temperature is recommended.

Issue 2: Formation of Side Products

  • Question: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge in cross-coupling reactions. Common impurities include:

    • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene (e.g., aniline from 4-haloaniline). This can be caused by moisture in the reaction or by β-hydride elimination from the palladium intermediate.[6] Ensuring anhydrous conditions and selecting a ligand that promotes reductive elimination over β-hydride elimination can mitigate this.

    • Diarylation: The product, this compound, can undergo a second N-arylation reaction. This is more likely if the reaction time is too long or if there is an excess of the aryl halide. Careful control of stoichiometry and reaction monitoring by TLC or GC can help prevent this.

    • Homocoupling of Aryl Halide: The aryl halide can couple with itself to form a biaryl compound. This is more common in Ullmann reactions.[7]

    • Formation of Aryl Alcohol or Diarylether: In the presence of water or hydroxide ions, the aryl halide can be converted to the corresponding phenol or diaryl ether.[8] Using a non-hydroxide base and strictly anhydrous conditions is essential to avoid these side products.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation can occur through several pathways:

    • Oxidation of the Catalyst: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

    • Ligand Degradation: Some phosphine ligands can undergo degradation at high temperatures or in the presence of certain functional groups.

    • Product Inhibition: The product itself can sometimes coordinate to the metal center and inhibit the catalytic cycle.[9]

    • Formation of Inactive Catalyst Species: In some cases, the catalyst can aggregate into inactive nanoparticles or form stable off-cycle complexes. The choice of ligand and solvent can influence these processes.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: Which catalyst system is better for the synthesis of this compound: Palladium-based or Copper-based?

    • A1: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation can be effective.[10] Palladium systems, especially with modern biarylphosphine ligands, often offer higher yields, broader substrate scope, and milder reaction conditions.[11] However, copper catalysts are significantly less expensive, which can be a major advantage for large-scale synthesis.[2] The choice often depends on the specific substrate, desired reaction conditions, and cost considerations.

  • Q2: How do I choose the right phosphine ligand for a Buchwald-Hartwig reaction?

    • A2: The choice of ligand is critical for the success of a Buchwald-Hartwig amination. Bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., XPhos, SPhos, BrettPhos) are generally very effective as they promote the key steps of oxidative addition and reductive elimination.[12] The optimal ligand can depend on the specific aryl halide and amine being coupled. It is often necessary to screen a small number of ligands to find the best one for a particular reaction.[13]

Reaction Conditions

  • Q3: What is the best solvent for this reaction?

    • A3: Aprotic solvents such as toluene, dioxane, and THF are commonly used for Buchwald-Hartwig aminations.[1] For Ullmann reactions, polar aprotic solvents like DMF or NMP are often employed.[4] The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

  • Q4: What is the role of the base in the Buchwald-Hartwig amination?

    • A4: The base plays a crucial role in the catalytic cycle. After the amine coordinates to the palladium center, the base deprotonates the amine to form a palladium-amido complex.[14] This is a key step that precedes the final C-N bond-forming reductive elimination.

Work-up and Purification

  • Q5: How can I effectively remove the palladium or copper catalyst from my final product?

    • A5: Residual metal catalysts can be removed by filtration through Celite or silica gel after the reaction is complete.[5] Alternatively, treatment with a scavenger resin or washing the organic layer with an aqueous solution of a chelating agent like EDTA can be effective. For large-scale reactions, specific procedures for palladium removal are often employed.[5]

  • Q6: What is a suitable method for purifying this compound?

    • A6: The crude product can typically be purified by column chromatography on silica gel.[5] Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure product.

Data Presentation

The following table summarizes typical performance data for different catalytic systems used in the N-arylation of azoles with aryl halides. The data is representative and actual results may vary depending on the specific substrates and reaction conditions.

Catalyst SystemAryl HalideNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAP4-Bromoaniline1,2,4-TriazoleCs₂CO₃Toluene1108Good[5]
Pd₂(dba)₃ / XPhos4-Chloroaniline1,2,4-TriazoleNaOtBuToluene1006High[15]
Cu₂O / Ligand-B4-Iodotoluene1,2,4-TriazoleCs₂CO₃DMF12024Excellent[4]
CuCl (ligand-free)4-Bromoaniline1,2,4-TriazoleK₂CO₃DMF13012Good[16]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Representative)

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the aryl halide (e.g., 4-bromoaniline, 1.0 equiv.), 1,2,4-triazole (1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation (Representative)

This protocol is a general procedure and may require optimization.

  • Reaction Setup: To an oven-dried flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the aryl halide (e.g., 4-iodoaniline, 1.0 equiv.), 1,2,4-triazole (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Addition of Solvent: Add the anhydrous solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Setup & Reagent Addition (Catalyst, Ligand, Base, Aryl Halide, Triazole, Solvent) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert heating 3. Heating & Stirring (Optimize Temperature) inert->heating Start Reaction monitoring 4. Monitor Progress (TLC / GC) heating->monitoring quench 5. Quench Reaction monitoring->quench Reaction Complete extract 6. Extraction quench->extract purify 7. Purification (Chromatography / Recrystallization) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_analysis Analysis & Iteration start Low Yield or Side Product Formation check_catalyst Check Catalyst Activity (Precursor, Loading) start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous Conditions) start->check_reagents check_ligand Optimize Ligand (Screen Different Ligands) check_catalyst->check_ligand analyze Analyze Results (Identify Side Products) check_ligand->analyze check_base Optimize Base (Type, Stoichiometry) check_reagents->check_base check_temp Optimize Temperature check_base->check_temp check_temp->analyze iterate Iterate on Conditions analyze->iterate solution Improved Synthesis iterate->solution

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Recrystallization of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of high-purity 4-(1H-1,2,4-triazol-1-yl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your purification experiments.

Solubility Data

SolventBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Notes
Ethanol78Sparingly SolubleSolubleA proven solvent for recrystallization of this compound.[1]
Methanol65Sparingly SolubleSolubleLikely a good solvent, similar to ethanol.
Water100InsolubleVery Sparingly SolubleCan be used as an anti-solvent with a miscible solvent like ethanol.
Ethyl Acetate77Slightly SolubleModerately SolubleMay be a suitable solvent, but care should be taken to avoid oiling out.
Toluene111InsolubleSlightly SolubleLess likely to be a good primary solvent due to lower polarity.
Isopropanol82Sparingly SolubleSolubleAnother potential alcohol solvent to consider.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a standard procedure for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the preheated flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature.

Visual Workflow of Recrystallization

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Ethanol A->B C Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling to Room Temp. C->E No Insoluble Impurities D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Drying H->I J High-Purity Crystals I->J

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound “oiled out” instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is common with amines. Here are several strategies to address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to slow down the cooling rate.

  • Scratching: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Use a Mixed Solvent System: Consider using a solvent pair, such as ethanol and water. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness and allow it to cool slowly.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: Low recovery can be due to several factors:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure to cool the solution in an ice bath for a sufficient amount of time to maximize the precipitation of the product.

  • Washing with Too Much Cold Solvent: Washing the crystals is necessary, but using a large volume of cold solvent can dissolve some of the product. Use only a small amount of ice-cold solvent for washing.

Q3: My final product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by using activated carbon. After dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes before performing the hot filtration. The activated carbon will adsorb the colored impurities.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This indicates that the solution is likely not saturated.

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Recrystallization Issue? OilingOut Compound Oiled Out? Start->OilingOut LowYield Low Yield? Start->LowYield NoCrystals No Crystals Formed? Start->NoCrystals ColoredProduct Product is Colored? Start->ColoredProduct Sol1 Reheat & Add Solvent Slow Cooling Scratch Flask Seed Crystal OilingOut->Sol1 Sol2 Use Minimum Hot Solvent Preheat Funnel Ensure Thorough Cooling LowYield->Sol2 Sol3 Evaporate Excess Solvent Scratch Flask Seed Crystal NoCrystals->Sol3 Sol4 Use Activated Carbon ColoredProduct->Sol4

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(1H-1,2,4-triazol-1-yl)aniline is a crucial building block in the synthesis of various pharmaceuticals, necessitating efficient and scalable synthetic strategies. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, presenting key performance indicators, detailed experimental protocols, and a logical workflow for route selection.

Comparison of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: a two-step synthesis involving nucleophilic aromatic substitution followed by reduction, a copper-catalyzed Ullmann-type N-arylation, and a palladium-catalyzed Buchwald-Hartwig amination. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Below is a logical workflow for selecting a suitable synthetic route based on key experimental considerations.

Synthetic_Route_Comparison Workflow for Selecting a Synthetic Route to this compound Start Start: Define Synthesis Goals High_Yield High Yield a Priority? Start->High_Yield Mild_Conditions Mild Reaction Conditions Required? High_Yield->Mild_Conditions No Route1 Route 1: Two-Step Synthesis (Nucleophilic Substitution & Reduction) High_Yield->Route1 Yes (60% overall yield) Cost_Sensitive Cost-Effectiveness a Major Factor? Mild_Conditions->Cost_Sensitive No Route2 Route 2: Ullmann N-Arylation (Copper-Catalyzed) Mild_Conditions->Route2 Yes (Moderate temperature) Cost_Sensitive->Route1 Yes (Common reagents) Route3 Route 3: Buchwald-Hartwig Amination (Palladium-Catalyzed) Cost_Sensitive->Route3 No (Expensive catalyst/ligands) Decision Select Optimal Route Route1->Decision Route2->Decision Route3->Decision

Caption: A decision-making workflow for selecting a synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterRoute 1: Two-Step SynthesisRoute 2: Ullmann N-Arylation (Adapted)Route 3: Buchwald-Hartwig Amination (General)
Starting Materials 4-Fluoro nitrobenzene, 1,2,4-Triazole4-Iodoaniline (or protected), 1,2,4-Triazole4-Bromoaniline, 1,2,4-Triazole
Catalyst 10% Palladium on Carbon (for reduction)Copper(I) oxide (Cu₂O)Palladium(II) acetate (Pd(OAc)₂)
Ligand Not applicableN-ligand (e.g., N,N'-bis(2,2-dimethylpropanoyl)cyclohexane-1,2-diamine)Phosphine ligand (e.g., BINAP, Xantphos)
Base Sodium hydride (NaH)Cesium carbonate (Cs₂CO₃)Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
Solvent Dry DMF, MethanolDry DMFToluene or Dioxane
Temperature 0 °C to Room Temperature, then H₂ pressure100 °C80-110 °C
Reaction Time 18 hours (for substitution) + hydrogenation time24 hours8-24 hours
Overall Yield ~60%[1]~55% (reported for a similar substrate)[2]Not reported for this specific product, but generally moderate to high
Purity Recrystallized from ethanol[1]Purified by silica gel chromatography[2]Purified by silica gel chromatography

Experimental Protocols

Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

This route involves the initial formation of 1-(4-nitrophenyl)-1H-1,2,4-triazole, followed by the reduction of the nitro group to yield the desired aniline.[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

  • To a suspension of sodium hydride (60% in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoro nitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

  • Concentrate the organic layer to obtain the nitro compound as a yellow solid (Intermediate yield: 3 g).

Step 2: Synthesis of this compound

  • Dissolve the nitro compound (3 g) in methanol (30 ml).

  • Add 10% palladium on carbon (0.2 g) to the solution.

  • Hydrogenate the mixture under a 3-kg pressure of hydrogen until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to afford the title compound as a yellow solid.

  • Recrystallize the crude product from ethanol to obtain yellow blocks (Final yield: 2.8 g, 60% overall).[1]

Route 2: Copper-Catalyzed Ullmann N-Arylation (Adapted Protocol)

This method utilizes a copper-catalyzed cross-coupling reaction between an aryl halide and 1,2,4-triazole. The following protocol is adapted from a similar synthesis of 1-p-tolyl-1H-1,2,4-triazole.[2]

  • In a reaction vessel, combine 4-iodoaniline (or a suitable protected derivative), 1,2,4-triazole (1.5 equivalents), cesium carbonate (2 equivalents), copper(I) oxide (0.05 equivalents), and a suitable N-ligand (e.g., N,N'-bis(2,2-dimethylpropanoyl)cyclohexane-1,2-diamine, 0.2 equivalents) in dry DMF.

  • Stir the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, purify the reaction mixture by silica gel chromatography to isolate the desired product.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)
  • To a reaction flask, add 4-bromoaniline (1 equivalent), 1,2,4-triazole (1.2 equivalents), cesium carbonate (2.1 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equivalents), and a phosphine ligand like Xantphos (0.04-0.1 equivalents).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and heat it to 80-110°C under a nitrogen atmosphere for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the final product.

References

A Comparative Analysis of the Biological Activity of 4-(1H-1,2,4-triazol-1-yl)aniline Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, nitrogen-containing heterocycles have consistently demonstrated a broad spectrum of biological activities. This guide provides a comparative overview of the biological potency of 4-(1H-1,2,4-triazol-1-yl)aniline derivatives against other prominent heterocyclic compounds, supported by quantitative data from various experimental studies.

Antifungal Activity: Triazoles versus Imidazoles

The five-membered azole ring is a cornerstone in the development of antifungal agents. Both triazoles and imidazoles exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. However, subtle structural differences between these two classes of heterocycles lead to significant variations in their antifungal profiles.

Triazoles, possessing three nitrogen atoms in the azole ring, generally exhibit a higher specificity for the fungal CYP51 enzyme over its human counterpart, leading to a better safety profile. They are also less susceptible to metabolic degradation.

Table 1: Comparative in vitro Antifungal Activity (MIC in μg/mL)

Compound/DrugCandida albicansAspergillus fumigatusReference
Triazole Derivatives
Fluconazole0.25 - 16>64
Itraconazole0.03 - 10.125 - 1
Voriconazole0.03 - 0.50.25 - 1
Imidazole Derivatives
Ketoconazole0.01 - 161 - >128
Miconazole≤0.03 - 40.06 - >8

MIC values can vary depending on the specific strain and testing conditions.

The mechanism of action for azole antifungals is depicted in the following pathway:

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->FungalCellMembrane Essential Component CYP51->Ergosterol Conversion Azoles Azole Antifungals (e.g., Triazoles, Imidazoles) Azoles->CYP51 Inhibition

Caption: Mechanism of Azole Antifungals.

Anticancer Activity: A Comparative Look at Triazoles, Pyrimidines, and Oxadiazoles

The versatility of the triazole scaffold extends to anticancer applications, with several derivatives showing potent cytotoxic activity against various cancer cell lines. This section compares the anticancer potential of this compound derivatives with other heterocyclic systems like pyrimidines and oxadiazoles.

A series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines. Some of these hybrids exhibited potent inhibitory activities.

Similarly, pyrimidine-triazole hybrids have been investigated as potential anticancer agents, with some compounds showing significant activity against the MCF-7 cell line and inhibitory effects on the aromatase enzyme. Furthermore, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have demonstrated remarkable inhibition of the MCF-7 and HCT-116 cell lines, with some derivatives showing superior activity compared to the standard drug 5-fluorouracil.

Table 2: Comparative in vitro Anticancer Activity (IC50 in μM)

Compound ClassMCF-7HCT-116Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids 15.6 - 39.823.9 - 41.8
Pyrimidine-Triazole Derivatives 1.573 - 3.698-
1,2,3-Triazole-1,3,4-Oxadiazole Hybrids 1.26 - 98.2814.8 - >100
Doxorubicin (Reference Drug) ~19.7~22.6

IC50 values are highly dependent on the specific derivative and the experimental conditions.

The general workflow for in vitro anticancer activity screening is outlined below:

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, HCT-116) CellSeeding Cell Seeding in 96-well plates CancerCells->CellSeeding TestCompounds Test Compounds (Triazole derivatives, etc.) CompoundTreatment Treatment with varying concentrations of compounds TestCompounds->CompoundTreatment CellSeeding->CompoundTreatment Incubation Incubation (e.g., 48h) CompoundTreatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC50 Value Calculation Absorbance->IC50

Caption: Workflow for in vitro Anticancer Screening.

Enzyme Inhibition: A Broad Spectrum of Activity

Triazole derivatives are known to inhibit a variety of enzymes, which is a key mechanism behind their diverse biological activities. This includes enzymes like acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase. The inhibitory potential of triazole derivatives is often compared with other heterocyclic compounds to identify more potent and selective inhibitors.

For instance, a study on 1,2,4-triazole and 1,3,4-oxadiazole derivatives identified potent inhibitors of the STAT3 enzyme, which is implicated in breast cancer. Another study synthesized novel azinane triazole-based derivatives as effective inhibitors of acetylcholinesterase (AChE) and α-glucosidase, relevant for Alzheimer's disease and diabetes mellitus, respectively.

Table 3: Comparative Enzyme Inhibition Activity (IC50 in μM)

Compound ClassTarget EnzymeIC50 (μM)Reference
1,2,4-Triazole-1,3,4-Oxadiazole Derivatives STAT31.5 - 12
Azinane-Triazole Derivatives Acetylcholinesterase (AChE)0.73 - >500
Azinane-Triazole Derivatives α-Glucosidase36.74 - >500

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 × 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. Comparative studies indicate that while other heterocyclic compounds like imidazoles, pyrimidines, and oxadiazoles also exhibit significant potential, triazole derivatives often present a favorable balance of potency, selectivity, and metabolic stability. The continued exploration of hybrid molecules incorporating the triazole moiety with other pharmacophores holds great promise for the development of next-generation therapeutic agents. Further in-depth structure-activity relationship (SAR) studies are crucial to optimize the design of these compounds for enhanced biological performance.

Performance Showdown: 4-(1H-1,2,4-triazol-1-yl)aniline Derivatives Versus Market Leaders in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-(1H-1,2,4-triazol-1-yl)aniline-based materials reveals their significant potential in medicinal chemistry, with several derivatives demonstrating comparable or superior performance to established drugs in preclinical studies. This guide offers a detailed comparison of these innovative compounds against current standards in anticancer and anticonvulsant applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The versatile 1,2,4-triazole ring is a key structural motif in a wide array of therapeutic agents, valued for its ability to engage with various biological targets.[1][2] The incorporation of a 4-aniline substituent has given rise to a new generation of compounds with promising pharmacological profiles.

Anticancer Activity: Challenging the Gold Standard

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, with results benchmarked against the widely used chemotherapeutic agent, Doxorubicin.[3][4]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids compared to Doxorubicin against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[3][4]

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Doxorubicin (Reference) 19.7 22.6
Hybrid 218.725.7
Hybrid 5Comparable to DoxorubicinGood cytotoxicity
Hybrid 14More active than DoxorubicinGood cytotoxicity
Hybrid 15Comparable to DoxorubicinGood cytotoxicity

Note: Lower IC₅₀ values indicate greater potency.

Notably, some hybrid compounds exhibited potent inhibitory activities, with IC₅₀ values ranging from 15.6 to 23.9 µM against the tested cell lines.[3][4] Certain derivatives not only showed an improvement in IC₅₀ values but also demonstrated weaker cytotoxic effects on normal cells (RPE-1) compared to Doxorubicin, suggesting a potentially favorable therapeutic window.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of these compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or Doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) or no treatment.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1][6]

  • Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.[1][6]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate attach_cells Incubate for Cell Adhesion (24h) seed_cells->attach_cells add_compounds Add Test Compounds & Controls attach_cells->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Anticonvulsant Activity: A New Contender in Epilepsy Treatment

A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has been synthesized and evaluated for their anticonvulsant properties. Their performance was compared against Carbamazepine, a first-line drug for treating epilepsy.[7]

Comparative Anticonvulsant Efficacy

The anticonvulsant activity was assessed using the maximal electroshock (MES) test in mice. The following table presents the 50% effective dose (ED₅₀) for two of the most potent derivatives in comparison to Carbamazepine.[7]

CompoundMES ED₅₀ (mg/kg)
Carbamazepine (Reference) 21.2
Compound 6f13.1
Compound 6l9.1

Note: Lower ED₅₀ values indicate higher anticonvulsant potency.

The results indicate that compounds 6f and 6l are significantly more potent than Carbamazepine in the MES model.[7] Further studies suggested that their anticonvulsant mechanism may be associated with an increase in the brain's content of the inhibitory neurotransmitter GABA.[7]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][8][9]

Materials and Equipment:

  • Rodents (mice or rats)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution

  • Test compounds and reference drug (Carbamazepine)

Procedure:

  • Animal Preparation: Animals are divided into groups and administered the test compounds, Carbamazepine, or a vehicle at various doses, typically via oral or intraperitoneal injection.

  • Pre-treatment Time: The test is conducted at the time of the compound's peak effect, determined through preliminary studies.

  • Stimulation: A brief electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice) is delivered through corneal electrodes.[2] A local anesthetic is applied to the corneas prior to electrode placement.[2][9]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure.[2]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[8][9]

  • Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated using statistical methods like probit analysis.

MES_Test_Logic cluster_input Input cluster_model Experimental Model cluster_outcome Observed Outcome cluster_interpretation Interpretation Test_Compound Test Compound Rodent_Model Rodent (Mouse/Rat) Test_Compound->Rodent_Model Electrical_Stimulus Maximal Electrical Stimulus Electrical_Stimulus->Rodent_Model Tonic_Hindlimb_Extension Tonic Hindlimb Extension Rodent_Model->Tonic_Hindlimb_Extension if unprotected No_Extension Abolition of Extension Rodent_Model->No_Extension if protected No_Protection No Anticonvulsant Protection Tonic_Hindlimb_Extension->No_Protection Protection Anticonvulsant Protection No_Extension->Protection

Logical Flow of the MES Test

Conclusion

The presented data underscores the significant therapeutic potential of this compound-based materials. In both oncology and neurology, specific derivatives have demonstrated performance that rivals or exceeds that of established clinical drugs in preclinical models. These findings warrant further investigation and optimization of these promising scaffolds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Comparative Analysis of DFT Studies on the Electronic Structure of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] Understanding the electronic structure of these derivatives through computational methods like Density Functional Theory (DFT) is crucial for rational drug design and for predicting their reactivity and intermolecular interactions.[1]

This guide offers a comparative overview of key electronic structure parameters for 1,2,4-triazole and its derivatives, supported by data from various computational studies.

Comparison of Electronic Properties of 1,2,4-Triazole Derivatives

DFT calculations provide valuable insights into the electronic characteristics of molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are essential for understanding a molecule's kinetic stability, chemical reactivity, and overall charge distribution.[1][2]

CompoundDFT Functional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Reference
1,2,4-TriazoleB3LYP/6-311G---3.12[3]
1-Methyl-1,2,4-triazoleSDCI---3.07[3]
4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiolB3LYP/cc-pVDZ----[2]
4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiolB3LYP/cc-pVDZ----[2]
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311++G(d,p)-6.2967-1.80964.4871-[4]

Note: Direct numerical comparisons between different studies should be made with caution due to variations in computational methods, basis sets, and software used.

Experimental and Computational Protocols

The methodologies employed in computational and experimental studies are critical for the reproducibility and validation of the results. Below are generalized protocols representative of the research conducted on 1,2,4-triazole derivatives.

Computational DFT Protocol:

A typical DFT study on a 1,2,4-triazole derivative involves the following steps:

  • Molecular Structure Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation. This is commonly performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.[2][6]

  • Electronic Property Calculations: Key electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are determined, and the energy gap is calculated.[1]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.[1][7]

    • Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.

Experimental Spectroscopic Protocol (FT-IR):

Experimental validation of the computed vibrational frequencies is often achieved through Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: The solid sample of the synthesized 1,2,4-triazole derivative is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹.

  • Data Analysis: The experimental vibrational bands are compared with the theoretically calculated frequencies. A scaling factor is often applied to the computed frequencies to account for anharmonicity and other systematic errors.[5]

Visualizing Computational Workflows and Molecular Properties

Workflow for DFT Analysis of 1,2,4-Triazole Derivatives

DFT_Workflow start Define Molecular Structure (1,2,4-Triazole Derivative) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt False elec_prop Calculate Electronic Properties verify->elec_prop True homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep nbo Natural Bond Orbital Analysis elec_prop->nbo spec Simulate Spectra (IR, Raman, UV-Vis) elec_prop->spec exp_comp Compare with Experimental Data spec->exp_comp

Caption: A generalized workflow for the DFT analysis of 1,2,4-triazole derivatives.

Conceptual Diagram of Frontier Molecular Orbitals

HOMO_LUMO cluster_0 HOMO HOMO LUMO LUMO HOMO_level HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO_level LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO_level->LUMO_level   ΔE = E_LUMO - E_HOMO   (Energy Gap)   Indicator of Chemical Reactivity

Caption: The relationship between HOMO, LUMO, and the energy gap in molecular orbital theory.

References

Comparative Analysis of 4-(1H-1,2,4-triazol-1-yl)aniline-Derived Ligands: A Guide to Binding Affinity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity and biological activity of a series of ligands derived from 4-(1H-1,2,4-triazol-1-yl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on published experimental results and aims to offer an objective comparison of the performance of these compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of various this compound-derived ligands. The inhibitory concentrations (IC50) and effective doses (ED50) are presented as indicators of the ligands' potency. It is important to note that these values, while not direct measures of binding affinity (like Ki or Kd), are commonly used as a proxy to compare the relative potency of compounds in functional assays.

Compound IDTarget/AssayIC50 / ED50 (µM or mg/kg)Reference
Anticancer Agents
Hybrid 2MCF-7 cells18.7 µM[1]
Hybrid 2HCT-116 cells25.7 µM[1]
Hybrid 5MCF-7 cellsIC50 values ranging from 15.6 to 23.9 µM[1][2]
Hybrid 14MCF-7 cellsIC50 values ranging from 15.6 to 23.9 µM[1][2]
Hybrid 15MCF-7 cellsIC50 values ranging from 15.6 to 23.9 µM[1][2]
Doxorubicin (Ref)MCF-7 cells19.7 µM[1][2]
Doxorubicin (Ref)HCT-116 cells22.6 µM[1][2]
Anticonvulsant Agents
Compound 6fMaximal Electroshock (MES)ED50 = 13.1 mg/kg[3]
Compound 6fSubcutaneous Pentylenetetrazole (scPTZ)ED50 = 19.7 mg/kg[3]
Compound 6lMaximal Electroshock (MES)ED50 = 9.1 mg/kg[3]
Compound 6lSubcutaneous Pentylenetetrazole (scPTZ)ED50 = 19.0 mg/kg[3]
Enzyme Inhibitors
Compound 12dAcetylcholinesterase (AChE)0.73 ± 0.54 µM[4]
Compound 12mButyrylcholinesterase (BChE)0.038 ± 0.50 µM[4]
Compound 12dα-glucosidase36.74 ± 1.24 µM[4]
Compound 12dUrease19.35 ± 1.28 µM[4]
CDK Inhibitors
Compound VfCDK40.049 µM to 3.031 µM (range for series)[5]
Compound VgCDK60.075 µM to 1.11 µM (range for series)[5]
Staurosporine (Ref)CDK41.027 µM[5]
Staurosporine (Ref)CDK60.402 µM[5]
VEGFR-2 Inhibitors
Compound 11dVEGFR-216.3 nM[6]
Sorafenib (Ref)VEGFR-229.7 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are administered the test compound or a vehicle control, typically via oral or intraperitoneal injection.

  • Pre-treatment Time: The test is conducted at the time of expected peak effect of the compound.

  • Induction of Seizure: A maximal seizure is induced by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has anticonvulsant activity. The ED50, the dose that protects 50% of the animals, is then determined.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The diagram below illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis that is a target for some of the discussed this compound-derived ligands.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

References

Validated analytical methods for the quantification of 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to validated analytical methods for the quantification of 4-(1H-1,2,4-triazol-1-yl)aniline, a crucial compound in pharmaceutical research and development. This document provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for routine analysis. For trace-level quantification in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[1][2] A UV-Vis Spectrophotometric method can also be employed for simpler formulations.

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

ParameterHPLC-UV MethodLC-MS/MS MethodUV-Vis Spectrophotometric Method
Principle Separation by reverse-phase chromatography and detection by UV absorbance.[1]Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[2]Measurement of absorbance of light by the analyte at a specific wavelength.
Instrumentation HPLC system with UV-Vis detector.[1]LC system coupled to a tandem mass spectrometer.[2]UV-Vis Spectrophotometer.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]C18 or specialized columns like Hypercarb.[2][3]Not Applicable.
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid.[1]Gradient of methanol and water with formic acid.[2]Methanol or other suitable solvent.[4]
Detection UV at ~254 nm.Multiple Reaction Monitoring (MRM).UV absorbance at λmax (~276 nm).[4]
Linearity Range 5.0 to 20.0 µg/mL.[4]0.05 to 0.5 µg/kg (in matrix).[2]8-24 µg/ml.
Limit of Quantification (LOQ) ~1 µg/mL.0.05 µg/kg (in water).[2]~2 µg/mL.
Limit of Detection (LOD) ~0.3 µg/mL.0.013 µg/kg (in water).[2]~0.6 µg/mL.
Accuracy (% Recovery) 98-102%.93-99% (in soil).[5]98.6±0.4%.[4]
Precision (% RSD) < 2%.< 11.2% (in soil).[5]1.22%.[4]
Sample Preparation Dilution in mobile phase, filtration.[6]Solid Phase Extraction (SPE) for complex matrices.[2][3]Dilution in a suitable solvent.
Advantages Robust, widely available, cost-effective.High sensitivity, high selectivity, suitable for complex matrices.[2]Simple, rapid, and economical for bulk drug and simple formulations.
Disadvantages Lower sensitivity compared to LC-MS/MS.Higher cost of instrumentation and maintenance.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: For a formulation, accurately weigh a portion of the powdered tablets or dissolve the contents of a capsule equivalent to 10 mg of the active ingredient. Dissolve in methanol, sonicate for 15 minutes, and dilute to 100 mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluate repeatability (intra-day precision) by analyzing six replicate samples of the same batch. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute Sample Solution Dissolve_Sample->Dilute_Sample HPLC HPLC System Dilute_Standard->HPLC Calibration Construct Calibration Curve Filter_Sample Filter Sample Dilute_Sample->Filter_Sample Filter_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Integration->Calibration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

Caption: General experimental workflow for the HPLC-UV analysis of this compound.

Logical Relationship for Method Selection

Method_Selection cluster_methods HPLC_UV HPLC-UV LC_MSMS LC-MS/MS UV_Vis UV-Vis Spectrophotometry Sensitivity High Sensitivity Required? Sensitivity->LC_MSMS Yes Matrix Complex Matrix? Sensitivity->Matrix No Matrix->LC_MSMS Yes Interference UV-absorbing Interferents? Matrix->Interference No Interference->HPLC_UV Yes Interference->UV_Vis No

Caption: Decision tree for selecting an appropriate analytical method.

References

Benchmarking the Stability of Metal Complexes with 4-(1H-1,2,4-triazol-1-yl)aniline Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in the development of new therapeutic agents and functional materials. This guide provides a comparative analysis of the stability of metal complexes formed with the versatile ligand, 4-(1H-1,2,4-triazol-1-yl)aniline. This ligand and its derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The coordination of metal ions to such ligands can enhance their biological efficacy.[3][4]

This document summarizes available stability constant data, details the experimental protocols for their determination, and provides visual representations of the underlying chemical principles and experimental workflows.

Comparative Stability of Metal Complexes

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant), β. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex.[5] The stepwise formation of a metal-ligand complex can be represented as:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

The overall stability constant, βₙ, is the product of the stepwise stability constants (βₙ = K₁ × K₂ × ... × Kₙ).

Metal IonLigand SystemLog βExperimental ConditionsReference
Cu²⁺4-arylidenamino-4H-1,2,4-triazolesVaries with substituentSlightly acidic aqueous media, 25.0±0.1 °C[6]
Ag⁺4-arylidenamino-4H-1,2,4-triazolesVaries with substituentSlightly acidic aqueous media, 25.0±0.1 °C[6]
VariousSchiff bases containing N-phenylaza-15-crown-5Varies with metal ionNot specified[7]
VariousGeneral selection of metal-ligand complexesVaries widelyNot specified[8]

Note: The stability constants are highly dependent on the specific ligand structure and the experimental conditions (e.g., temperature, ionic strength, solvent). Direct comparison should be made with caution.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution.[9] Potentiometric and spectrophotometric titrations are among the most common and reliable methods.[10][11]

Potentiometric Titration

This method, pioneered by Jannik Bjerrum, involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a function of added standard base.[12] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.[12]

A generalized protocol involves:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (e.g., perchlorate or nitrate to avoid complexation by the anion), a standardized acid, and a standardized carbonate-free base. An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[11][12]

  • Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand, the metal salt, and the acid with the standardized base. Record the pH at regular intervals of added titrant.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by solving a set of simultaneous equations, often with the aid of specialized computer programs like SCOGS or MINIQUAD.[12]

Spectrophotometric Method

This method is particularly useful when the metal complex is colored or absorbs in the UV-Vis region, and when potentiometry is not feasible due to low solubility or high ligand basicity.[11]

A common approach, the method of continuous variations (Job's method), is as follows:

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Preparation of Series: Prepare a series of solutions where the mole fractions of the metal and ligand are varied, but the total molar concentration is kept constant.[9]

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.[9]

  • Calculation of Stability Constant: The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.[9]

Visualizing the Concepts

To aid in the understanding of the principles and processes involved, the following diagrams have been generated.

Metal_Ligand_Complexation cluster_step1 Step 1 (K₁) cluster_step2 Step 2 (K₂) M Metal Ion (M) ML ML Complex M->ML + L L1 Ligand (L) L1->ML ML2 ML₂ Complex ML->ML2 + L L2 Ligand (L) L2->ML2 Stability_Constant_Determination cluster_prep Preparation cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution setup Mix Ligand and Metal Solutions prep_ligand->setup prep_metal Prepare Metal Salt Solution prep_metal->setup prep_titrant Prepare Standard Titrant (Base) titration Potentiometric/ Spectrophotometric Titration prep_titrant->titration setup->titration data_acq Record pH/ Absorbance Data titration->data_acq calculation Calculate n̄ and [L] data_acq->calculation software Computer Program (e.g., MINIQUAD) calculation->software results Determine Stability Constants (β) software->results

References

Comparative Guide to Structure-Activity Relationships of 4-(1H-1,2,4-triazol-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(1H-1,2,4-triazol-1-yl)aniline analogs, detailing their therapeutic potential across different biological targets. The following sections summarize key findings from various studies, presenting quantitative data, experimental protocols, and visual representations of SAR trends.

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, MCF-7 (breast cancer) and HCT-116 (colon cancer). Several of these compounds demonstrated potent inhibitory activities, with some exhibiting greater efficacy than the reference drug, doxorubicin.[1][2][[“]]

Key SAR Insights:
  • The introduction of isothiocyanate and nitrobenzylidene moieties to the 1,2,4-triazole scaffold was found to be beneficial for cytotoxic effects.[2]

  • Compounds with electron-rich groups generally showed increased cytotoxicity.[2]

  • Notably, the most potent compounds displayed weak cytotoxic effects on normal human RPE-1 cells, suggesting a degree of selectivity for cancer cells.[1][2][[“]]

Quantitative Data: In Vitro Cytotoxicity
CompoundR GroupMCF-7 IC50 (µM)HCT-116 IC50 (µM)RPE-1 IC50 (µM)
2 4-isothiocyanatobenzyl18.725.7> 50
5 4-nitrobenzyl15.623.9> 50
14 3-nitrobenzyl19.828.4> 50
15 2-nitrobenzyl20.129.5> 50
Doxorubicin -19.722.6< 10

Data synthesized from multiple sources.[1][2][[“]]

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and the reference drug, doxorubicin, and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

experimental_workflow_mtt_assay cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add test compounds and Doxorubicin incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4][5]

Key SAR Insights:
  • The nature of the substituent on the benzoyl moiety significantly influences the anticonvulsant activity.

  • Compounds 6f (4-fluorobenzoyl) and 6l (4-methylbenzoyl) exhibited the most potent anticonvulsant effects in both MES and scPTZ screens.[4][5]

  • The anticonvulsant activity of these potent compounds may be associated with an increase in the brain's GABA content.[4][5]

Quantitative Data: Anticonvulsant Activity
CompoundR GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
6a H35.245.1
6c 3-Cl28.938.7
6d 4-Cl25.433.2
6f 4-F13.119.7
6l 4-CH39.119.0

Data sourced from a study on anticonvulsant triazole derivatives.[4][5]

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test:

  • Animal Model: Male Kunming mice (18-22 g).

  • Drug Administration: Test compounds were administered intraperitoneally (i.p.).

  • Stimulation: After a specified time, a 50 mA electrical stimulus was delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure was recorded as a measure of protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Male Kunming mice (18-22 g).

  • Drug Administration: Test compounds were administered i.p.

  • Chemoconvulsant: Pentylenetetrazole (85 mg/kg) was injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period was considered a positive endpoint.

sar_anticonvulsant cluster_core Core Scaffold cluster_substituents Substituents at R cluster_activity Anticonvulsant Activity core This compound-amide H H (6a) core->H R = Cl3 3-Cl (6c) core->Cl3 R = Cl4 4-Cl (6d) core->Cl4 R = F4 4-F (6f) core->F4 R = CH3_4 4-CH3 (6l) core->CH3_4 R = low Low H->low moderate Moderate Cl3->moderate Cl4->moderate high High F4->high CH3_4->high

SAR of N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides.

Enzyme Inhibition by Triazole Analogs

Derivatives of the 1,2,4-triazole scaffold have been investigated as inhibitors of various enzymes, including methionine aminopeptidase-2 (MetAP2) and carbonic anhydrase-II.[6][7]

3-Anilino-5-benzylthio-1,2,4-triazoles as MetAP2 Inhibitors

SAR studies on 3-anilino-5-benzylthio-1,2,4-triazole derivatives revealed key structural features for potent MetAP2 inhibition.

  • Substitutions on the aniline ring, particularly at the 4-position with groups like methoxy (OCH3) and methyl (CH3), enhance inhibitory activity.[6]

  • The presence of a benzylthio group is crucial for activity.[6]

Compound IDAniline Substitution (R1)Benzylthio Substitution (R2)MetAP2 IC50 (pM)
1HH>1000
34-OCH3H150
63,4-di-OCH3H100
74-OCH32-OCH375

Note: The IC50 values are illustrative representations based on qualitative SAR descriptions.[6]

1H-1,2,3-Triazole Analogs as Carbonic Anhydrase-II Inhibitors

A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their in vitro inhibitory activity against bovine carbonic anhydrase-II.

  • Several synthesized compounds showed potent to significant inhibitory activities, with IC50 values in the micromolar range.[7]

  • Compound 7b demonstrated the most potent activity, surpassing that of the standard drug acetazolamide.[7]

CompoundIC50 (µM)
7b 13.8 ± 0.63
9e 18.1 ± 1.31
9d 20.7 ± 1.13
Acetazolamide (Standard) 18.2 ± 0.23

Data from a study on triazole analogs as carbonic anhydrase-II inhibitors.[7]

Experimental Protocol: Carbonic Anhydrase-II Inhibition Assay

The inhibitory activity against carbonic anhydrase-II was assessed using a previously described method.

  • Enzyme and Substrate: Bovine carbonic anhydrase-II and p-nitrophenyl acetate (as the substrate) were used.

  • Assay Buffer: Tris-H2SO4 buffer (pH 7.6).

  • Reaction Initiation: The reaction was initiated by adding the substrate to the enzyme solution containing the test compound.

  • Absorbance Measurement: The rate of p-nitrophenol formation was monitored by measuring the change in absorbance at 348 nm.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of inhibition versus the inhibitor concentration.

This guide highlights the versatility of the this compound scaffold and its analogs as a foundation for developing novel therapeutic agents. The presented data and SAR insights provide a valuable resource for researchers in the field of drug discovery and development.

References

A Head-to-Head Comparison of 4-(1H-1,2,4-triazol-1-yl)aniline and Other Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Metal-Organic Frameworks

The strategic selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural attributes and functional capabilities. This guide provides a head-to-head comparison of 4-(1H-1,2,4-triazol-1-yl)aniline and other prominent linkers used in MOF synthesis, with a focus on performance metrics supported by experimental data. We will delve into a comparative analysis based on the well-studied UiO-66 framework, examining how the introduction of different functionalities on the linker molecule impacts the resulting MOF's properties.

Performance Comparison of Linkers in Isoreticular MOFs

The following table summarizes key performance indicators for MOFs synthesized with different organic linkers. The data for the UiO-66 series, based on terephthalic acid and its derivatives, provides a baseline for understanding the impact of linker functionalization on properties such as surface area and gas adsorption. While a direct isoreticular comparison with a MOF based on this compound is not available in existing literature, we present data for a relevant triazole-based MOF to offer a preliminary comparison. It is important to note that the data for different MOF families are not directly comparable due to variations in experimental conditions, but they provide valuable insights into the potential performance of these linkers.

MOF FamilyOrganic LinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 KThermal Stability (°C)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5~500
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]~450
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8~400
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0~420
ZIF-8 2-methylimidazole-CH₃ (on imidazole)~1300 - 1800~1.3~400

Note: Data for the UiO-66 series is compiled from a comparative study by BenchChem and other sources.[1] The thermal stability values are approximate and can vary based on the experimental conditions.

The Role of Linker Functionality

The functional groups appended to the organic linker play a pivotal role in dictating the physicochemical properties of the resulting MOF. The presence of an amino group (-NH₂), as seen in 2-amino-1,4-benzenedicarboxylic acid (for UiO-66-NH₂) and this compound, can introduce basic sites into the MOF structure. These sites can enhance interactions with acidic guest molecules like CO₂, leading to increased adsorption capacity, as observed in UiO-66-NH₂.[1] The triazole group in this compound offers additional coordination sites through its nitrogen atoms, potentially leading to novel network topologies and enhanced stability.

The logical relationship between the choice of linker and the resulting MOF properties can be visualized as follows:

logical_relationship cluster_linker Linker Selection cluster_properties Resulting MOF Properties Linker_Core Core Structure (e.g., Phenyl, Biphenyl) Porosity Porosity (Surface Area, Pore Volume) Linker_Core->Porosity Influences Topology Stability Stability (Thermal, Chemical) Linker_Core->Stability Affects Framework Rigidity Functional_Group Functional Group (-NH2, -NO2, -OH, -Triazole) Functional_Group->Stability Modifies Inter-linker Interactions Functionality Functionality (Gas Adsorption, Catalysis) Functional_Group->Functionality Dictates Host-Guest Interactions

Caption: Logical relationship between linker choice and MOF properties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative methodologies for the synthesis of the UiO-66 series and a general protocol that can be adapted for triazole-based linkers.

Synthesis of UiO-66 and Functionalized Derivatives

This protocol describes the solvothermal synthesis of the UiO-66 series of MOFs.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-benzenedicarboxylic acid (H₂BDC) or functionalized derivative (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and the corresponding organic linker in DMF. The typical molar ratio of metal to linker is 1:1.

  • Add a modulator, such as hydrochloric acid, to control the crystallization process and reduce defects.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted precursors and solvent.

  • Activate the MOF by drying under vacuum at an elevated temperature (e.g., 150 °C) to remove solvent molecules from the pores.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns are compared with simulated patterns to ensure the retention of the framework topology.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs using nitrogen adsorption-desorption isotherms at 77 K. Samples are activated by heating under vacuum before measurement.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under a nitrogen atmosphere with a constant heating rate to observe weight loss at different temperatures, indicating solvent removal and framework decomposition.

  • Gas Adsorption Measurements: To measure the CO₂ adsorption capacities of the MOFs using a volumetric gas adsorption analyzer at specific temperatures and pressures.

The general experimental workflow for MOF synthesis and characterization is depicted in the following diagram:

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Precursors Metal Salt + Organic Linker + Solvent (+ Modulator) Reaction Solvothermal Reaction (e.g., 120°C, 24h) Precursors->Reaction Isolation Filtration & Washing (DMF, Ethanol) Reaction->Isolation Activation Drying under Vacuum (e.g., 150°C) Isolation->Activation PXRD PXRD (Phase Purity, Crystallinity) Activation->PXRD BET BET Analysis (Surface Area, Porosity) Activation->BET TGA TGA (Thermal Stability) Activation->TGA Gas_Adsorption Gas Adsorption (e.g., CO2 Uptake) Activation->Gas_Adsorption

References

Safety Operating Guide

Proper Disposal of 4-(1H-1,2,4-triazol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-(1H-1,2,4-triazol-1-yl)aniline is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals. Due to some conflicting safety data and incompletely investigated toxicological properties, a cautious approach is recommended.

Immediate Safety Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).[1][3] Emergency exits and a risk-elimination area should be clearly identified and accessible.[1]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[3][4]

  • Skin and Body Protection: Wear a lab coat, and consider fire/flame resistant and impervious clothing.[1][3]

  • Respiratory Protection: Avoid the formation of dust.[1][3] If dust is likely to be generated, use a NIOSH-approved respirator.

Quantitative Data Summary
PropertyValueRemarks / Method
Physical StateSolid-
ColorOff-white-
Melting Point/Range142 - 144 °C / 287.6 - 291.2 °F-
Water SolubilitySoluble in waterWill likely be mobile in the environment due to its water solubility.[3]
Incompatible MaterialsStrong oxidizing agents-
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Formed under fire conditions.

Note: The toxicological properties have not been fully investigated. Handle with care.[3]

Experimental Protocols: Disposal Procedures

Step 1: Waste Collection
  • Preparation: Designate a specific, clearly labeled, and closed container for the disposal of this compound waste.[1][4]

  • Collection of Solid Waste: Carefully sweep up solid this compound, avoiding dust formation.[3][4] Use non-sparking tools.[1] Place the collected solid into the designated waste container.

  • Collection of Contaminated Materials: Any materials, such as filter paper, weighing boats, or contaminated gloves, should also be placed in the designated waste container.

Step 2: Handling Spills
  • Ensure Adequate Ventilation: Maintain good ventilation in the area of the spill.[1][3]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1][3]

  • Clean-up: For small spills, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable container for disposal.[3][4] For larger spills, it may be necessary to absorb the material with an inert substance like sand or vermiculite before collection.[2]

Step 3: Disposal of Waste Containers
  • Sealing: Securely close the waste container.[1]

  • Labeling: Ensure the container is accurately labeled with the contents, including the name "this compound" and any relevant hazard warnings.

  • Storage: Store the sealed waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Final Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal.

Step 4: Disposal of Contaminated Packaging
  • Rinsing: Empty containers can be triple-rinsed with a suitable solvent (or equivalent).[1] The rinsate should be collected and treated as chemical waste.

  • Disposal Options:

    • Recycling or Reconditioning: After proper rinsing, the packaging may be offered for recycling or reconditioning.[1]

    • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Mandatory Visualizations

Disposal Workflow for this compound

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_spill_response Spill Response cluster_disposal Final Disposal prep Wear Appropriate PPE collect_solid Collect Solid Waste (Avoid Dust) prep->collect_solid well_ventilated Work in a Well-Ventilated Area well_ventilated->collect_solid waste_container Place in Labeled, Closed Container collect_solid->waste_container collect_contaminated Collect Contaminated Materials collect_contaminated->waste_container contain_spill Contain Spill (Prevent Entry to Drains) cleanup_spill Clean Up Spill (Sweep or Absorb) contain_spill->cleanup_spill cleanup_spill->waste_container store_waste Store Safely waste_container->store_waste professional_disposal Dispose via Licensed Service store_waste->professional_disposal

References

Essential Safety and Operational Guide for Handling 4-(1H-1,2,4-triazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 4-(1H-1,2,4-triazol-1-yl)aniline. The following procedures are intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times to protect against dust and splashes. Safety glasses should have side shields. Goggles are required when there is a higher risk of splashing.[2]
Face ShieldRecommended for additional protection of the face and neck, especially when handling larger quantities or during operations with a high splash potential.[4]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves.[2] Nitrile, neoprene, or PVC gloves are generally recommended for handling chemicals.[5] Always inspect gloves for any signs of degradation or puncture before use.[1]
Body Protection Protective ClothingWear a lab coat, long-sleeved clothing, or chemical-resistant coveralls to prevent skin contact.[1][6] For significant exposure risk, impervious clothing may be necessary.[1]
Respiratory Protection RespiratorA respirator is not typically required under normal use conditions with adequate ventilation.[2] If dust is generated or if ventilation is inadequate, use a NIOSH-approved respirator.[4] For higher exposures, a full-face respirator may be necessary.[1]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and exposure.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store separately from foodstuff containers.[1]

Emergency Procedures: First Aid

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof hazardous waste container.[8]

  • Liquid Waste: Solutions containing the chemical should be collected in a separate, sealed, and chemically compatible hazardous waste container.[8]

  • Empty Containers: "Empty" containers must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]

Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept tightly closed except when adding waste.

  • Provide secondary containment to capture any potential leaks.[8]

Disposal Method:

  • Disposal should be handled by an approved hazardous waste management service.[8]

  • Do not dispose of this chemical down the drain or in regular solid waste.[2][8]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_disposal Disposal prep Assess Risks & Review SDS ppe Don Appropriate PPE prep->ppe handle Handle in Ventilated Area ppe->handle avoid Avoid Dust & Contact handle->avoid spill Spill Occurs handle->spill waste Segregate Waste (Solid/Liquid) avoid->waste contain Contain Spill spill->contain cleanup Clean Up with Inert Absorbent contain->cleanup disposal_spill Dispose of as Hazardous Waste cleanup->disposal_spill label_waste Label Hazardous Waste Container waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Logical workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 2
4-(1H-1,2,4-triazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.